1-(4-Methoxyphenyl)ethylamine hydrochloride
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBCUWOAFIYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 1-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-(4-Methoxyphenyl)ethylamine hydrochloride. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and regulatory purposes.
Core Physical and Chemical Data
This compound is the hydrochloride salt of a substituted phenethylamine derivative. Its chemical structure and fundamental properties are pivotal for its handling, storage, and application in research.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.66 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder (based on related compounds) | [2] |
| Boiling Point | 277.8 °C at 760 mmHg | [3] |
| Melting Point | Not available | [3] |
| Solubility | Soluble in water (quantitative data not specified) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physical properties. The following are standard experimental protocols applicable to this compound.
Melting Point Determination
A precise melting point is a critical indicator of purity. The lack of a reported melting point for this compound necessitates experimental determination.
Methodology:
-
Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
-
-
Purity Assessment: A sharp melting range (typically less than 2 °C) is indicative of a high-purity compound.
Solubility Profiling
Understanding the solubility of a compound in various solvents is essential for its formulation and in-vitro/in-vivo testing.
Methodology (based on thermodynamic solubility):
-
Solvent Selection: A range of solvents relevant to pharmaceutical development should be tested, including purified water, ethanol, methanol, and buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting: Solubility is typically reported in units of mg/mL or g/100mL.
Purity Determination Workflow
Ensuring the purity of a research compound is paramount. A typical workflow for purity analysis of this compound is outlined below.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Postulated Signaling Pathway
While direct studies on the signaling pathways of this compound are limited, its structural similarity to 4-methoxyamphetamine (PMA) suggests a likely mechanism of action involving the serotonergic system. PMA is known to be a selective serotonin releasing agent and a monoamine oxidase A (MAO-A) inhibitor.[5][6][7][8]
Caption: Postulated mechanism of action at a serotonergic synapse based on related compounds.
This proposed pathway suggests that this compound likely increases the concentration of serotonin in the synaptic cleft by both promoting its release from the presynaptic neuron via the serotonin transporter and by preventing its breakdown by inhibiting MAO-A. This leads to enhanced activation of postsynaptic serotonin receptors and subsequent physiological effects.
References
- 1. This compound | C9H14ClNO | CID 17938752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jigspharma.com [jigspharma.com]
- 3. CAS#:90642-63-0 | this compound | Chemsrc [chemsrc.com]
- 4. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]
- 5. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. caymanchem.com [caymanchem.com]
- 8. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 1-(4-Methoxyphenyl)ethylamine hydrochloride. This compound is a key intermediate in the synthesis of various chiral compounds and pharmacologically active molecules. This document collates available data on its chemical and physical properties, spectroscopic characteristics, and synthesis. Due to the absence of publicly available crystallographic data, the discussion on its solid-state bonding is based on established chemical principles and computational models.
Chemical Structure and Properties
This compound is the hydrochloride salt of a primary amine, featuring a chiral center at the ethylamine alpha-carbon. The molecule consists of a para-substituted benzene ring with a methoxy group, attached to an ethylamine moiety. The presence of the amine group allows for the formation of the hydrochloride salt, which enhances its stability and solubility in aqueous media.
The key structural features include:
-
Aromatic Ring: A benzene ring substituted at the para (4) position with a methoxy group (-OCH₃).
-
Chiral Center: The first carbon of the ethylamine group (Cα) is a stereocenter, leading to two enantiomers: (R)-1-(4-Methoxyphenyl)ethylamine and (S)-1-(4-Methoxyphenyl)ethylamine.
-
Ammonium Salt: The amine group is protonated by hydrochloric acid to form an ammonium chloride salt (-NH₃⁺Cl⁻).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.66 g/mol | [1] |
| IUPAC Name | 1-(4-methoxyphenyl)ethanamine;hydrochloride | [1] |
| CAS Number | 90642-63-0 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Table 1: Physicochemical Properties of this compound
Bonding Analysis
A definitive analysis of bond lengths and angles would require X-ray crystallographic data, which is not publicly available for this compound at the time of this writing. However, a theoretical understanding of the bonding can be derived from its constituent functional groups.
-
Aromatic System: The benzene ring exhibits characteristic sp² hybridization of its carbon atoms, resulting in a planar hexagonal structure with delocalized π-electrons. The C-C bond lengths within the ring are expected to be intermediate between a single and double bond, approximately 1.39 Å.
-
Methoxy Group: The methoxy group features a C-O-C linkage. The phenyl C-O bond will have some double bond character due to resonance with the aromatic ring.
-
Ethylamine Side Chain: The carbon atoms in the ethylamine side chain are sp³ hybridized, leading to a tetrahedral geometry around these atoms.
-
Ammonium Ion: The nitrogen atom in the protonated amine is sp³ hybridized and bears a formal positive charge. It forms three single bonds to the hydrogen atoms and one to the chiral carbon.
-
Ionic Bond: A key feature of the hydrochloride salt is the ionic bond between the positively charged ammonium group (R-NH₃⁺) and the negatively charged chloride ion (Cl⁻). In the solid state, this ionic interaction, along with hydrogen bonding between the ammonium protons and the chloride ion, will be a dominant force in the crystal lattice.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for the hydrochloride salt is limited in the public domain, the expected ¹H and ¹³C NMR signals can be predicted based on the structure of the parent amine.
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring.
-
Methine Proton (Cα-H): A quartet adjacent to the methyl group and the ammonium group.
-
Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.8 ppm.
-
Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Methyl Protons (-CH₃): A doublet due to coupling with the methine proton.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded and the carbon attached to the ethylamine group being deshielded.
-
Chiral Carbon (Cα): A signal for the carbon of the stereocenter.
-
Methoxy Carbon (-OCH₃): A signal for the methyl carbon of the methoxy group.
-
Methyl Carbon (-CH₃): A signal for the terminal methyl group.
-
3.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 2800-2400 | N-H stretch (broad) | Ammonium salt (R-NH₃⁺) |
| 1610, 1510, 1460 | C=C stretch | Aromatic ring |
| 1250 | C-O stretch (asymmetric) | Aryl ether |
| 1030 | C-O stretch (symmetric) | Aryl ether |
Table 2: Expected IR Absorption Bands for this compound [1]
Experimental Protocols
The synthesis of this compound typically involves the synthesis of the free amine followed by salt formation. The synthesis of the chiral amine is of significant interest.
4.1. Synthesis of Racemic 1-(4-Methoxyphenyl)ethylamine
A common method for the synthesis of the racemic amine is the reductive amination of 4-methoxyacetophenone.
Materials:
-
4-Methoxyacetophenone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride
-
Hydrochloric acid
-
Dichloromethane
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-methoxyacetophenone and a large excess of ammonium acetate in methanol.
-
To this solution, add sodium cyanoborohydride in portions at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, quench the reaction with ice and acidify the mixture with hydrochloric acid.
-
Extract the acidic aqueous solution with dichloromethane to remove unreacted ketone.
-
Basify the aqueous phase with a concentrated ammonia solution.
-
Extract the product into dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
4.2. Synthesis of Chiral 1-(4-Methoxyphenyl)ethylamine
The synthesis of enantiomerically pure 1-(4-Methoxyphenyl)ethylamine can be achieved through various methods, including the resolution of the racemate or asymmetric synthesis. One common resolution method is described below.[2]
Materials:
-
Racemic 1-(4-Methoxyphenyl)ethylamine
-
(S)-2-(2-Naphthyl)glycolic acid (or another chiral resolving agent)
-
Methanol or another suitable solvent
-
Hydrochloric acid
Procedure:
-
Dissolve the racemic amine in a suitable solvent.
-
Add a solution of the chiral resolving agent (e.g., (S)-2-(2-Naphthyl)glycolic acid) in the same solvent.
-
Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.
-
Isolate the crystals by filtration.
-
Recrystallize the diastereomeric salt to improve chiral purity.
-
Treat the purified diastereomeric salt with a base to liberate the free chiral amine.
-
Extract the chiral amine with an organic solvent.
-
Dry the organic extract and remove the solvent.
4.3. Formation of the Hydrochloride Salt
Procedure:
-
Dissolve the purified 1-(4-Methoxyphenyl)ethylamine (either racemic or a single enantiomer) in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.
Visualizations
Figure 1: Chemical Structure of this compound, highlighting the key functional groups and the chiral center.
Figure 2: A generalized workflow for the synthesis of enantiopure this compound.
Conclusion
This compound is a valuable chemical entity with applications in asymmetric synthesis and pharmaceutical development. This guide has summarized its fundamental chemical structure, properties, and a general synthetic approach. While the lack of public crystallographic data precludes a detailed experimental analysis of its solid-state bonding, a robust theoretical understanding can be applied. The provided information serves as a foundational resource for professionals working with this compound.
References
1-(4-Methoxyphenyl)ethylamine hydrochloride CAS number and registry information
A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of this compound, a versatile chiral building block with applications in pharmaceutical and chemical research. This document covers its chemical identity, physical properties, synthesis, analytical methods, and potential biological significance, offering a valuable resource for professionals in the field.
Chemical Identity and Registry Information
This compound exists as a racemic mixture and as individual enantiomers. It is crucial to distinguish between these forms, as their biological activities can differ significantly. The Chemical Abstracts Service (CAS) has assigned different numbers to each of these entities.
| Compound Name | CAS Number | Chirality | Form |
| This compound | 90642-63-0 | Racemic | Hydrochloride |
| (R)-(+)-1-(4-Methoxyphenyl)ethylamine hydrochloride | 911373-69-8 | (R) | Hydrochloride |
| (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 | (R) | Free Base |
| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | (S) | Free Base |
| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 6298-96-0 | (S) | Free Base |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(4-Methoxyphenyl)ethylamine and its hydrochloride salt. These properties are essential for handling, storage, and experimental design.
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| Molecular Formula | C₉H₁₄ClNO[1][2][3] | C₉H₁₃NO[4][5] |
| Molecular Weight | 187.67 g/mol [1][3][6] | 151.21 g/mol [4][5] |
| Boiling Point | 277.8°C at 760 mmHg (for free base) | Not Available |
| Storage Temperature | Inert atmosphere, Room Temperature | Keep in dark place, inert atmosphere, room temperature[7] |
| Appearance | White to off-white crystalline solid | Light brown oily substance[8] |
| Purity | Typically ≥97%[1] | Not Applicable |
Experimental Protocols
Synthesis via Reductive Amination
A common method for the synthesis of 1-(4-methoxyphenyl)ethylamine is the reductive amination of 4'-methoxyacetophenone.[9]
Materials:
-
4'-Methoxyacetophenone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Ammonia (concentrated)
-
Sodium sulfate
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/methanol mixture (e.g., 20:1)
Procedure:
-
Dissolve 4'-methoxyacetophenone and a molar excess of ammonium acetate in methanol.
-
Stir the solution at ambient temperature and add sodium cyanoborohydride in batches.
-
Continue stirring for approximately 20 hours.
-
Quench the reaction by adding ice and acidify the mixture to a pH of 2 with hydrochloric acid.
-
Extract the acidic solution with dichloromethane to remove unreacted ketone.
-
Make the aqueous phase alkaline with concentrated ammonia while cooling.
-
Exhaustively extract the basic aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol eluent to yield the free base as a colorless oil.
-
To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent until precipitation is complete. Filter and dry the resulting solid.
Caption: General Synthesis Workflow
Chiral Analysis by HPLC
The enantiomeric purity of 1-(4-methoxyphenyl)ethylamine is a critical parameter. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for this determination.[10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: DAICEL CHIRALPAK OD-H or similar.[10]
-
Mobile Phase: A mixture of hexane and 2-propanol (e.g., 90:10 v/v).[10] The exact ratio may need to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., ~225 nm).
-
Temperature: Ambient or controlled room temperature.
Procedure:
-
Prepare a standard solution of the racemic mixture to determine the retention times of both enantiomers.
-
Prepare a dilute solution of the sample to be analyzed in the mobile phase.
-
Inject the racemic standard and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
Caption: Chiral HPLC Analysis Workflow
Potential Biological Activity and Signaling Pathways
While this compound is primarily used as a chiral resolving agent and a synthetic intermediate, related compounds have shown interesting biological activities. These findings suggest potential avenues for research into the bioactivity of this molecule and its derivatives.
For instance, certain N-phenylbenzamide derivatives, which share some structural similarities, have demonstrated anti-HBV activity, possibly by increasing the intracellular levels of APOBEC3G (A3G).[11] Furthermore, other phenylpropanoid compounds have been reported to possess anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways.[12] These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory mediators.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated for compounds of this class, based on the known activities of related molecules.
Caption: Hypothetical Signaling Pathway
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and execution, while the discussion on potential biological activities aims to inspire further investigation into the therapeutic potential of this and related compounds.
References
- 1. CAS#:90642-63-0 | this compound | Chemsrc [chemsrc.com]
- 2. aoen.lookchem.com [aoen.lookchem.com]
- 3. This compound | C9H14ClNO | CID 17938752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-(+)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl | 911373-69-8 [amp.chemicalbook.com]
- 7. 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine|BLD Pharm [bldpharm.com]
- 8. Page loading... [guidechem.com]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)ethylamine Hydrochloride from Anisaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-methoxyphenyl)ethylamine hydrochloride, a versatile intermediate in pharmaceutical development, starting from anisaldehyde. This document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data to facilitate reproducibility and optimization.
Introduction
1-(4-Methoxyphenyl)ethylamine is a key building block in the synthesis of various biologically active compounds. Its chiral variants are particularly important in the development of asymmetric drugs. The synthesis from readily available anisaldehyde offers an economical and scalable route. This guide focuses on the reductive amination of anisaldehyde, a robust and widely used method for amine synthesis.
Synthetic Pathway Overview
The primary synthetic route involves the conversion of the aldehyde group of anisaldehyde into an amine via reductive amination. This transformation can be achieved through several methods, with the Leuckart reaction being a classical and effective approach. The overall process can be summarized in two main steps:
-
Reductive Amination of Anisaldehyde: Anisaldehyde is reacted with a source of ammonia and a reducing agent to form 1-(4-methoxyphenyl)ethylamine.
-
Salt Formation: The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.
Caption: Synthetic pathway from anisaldehyde to this compound.
Experimental Protocols
Reductive Amination via the Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones.[1][2][3] It utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[2] The reaction proceeds through an imine intermediate, which is then reduced in situ.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anisaldehyde | 136.15 | 13.6 g | 0.1 |
| Ammonium Formate | 63.06 | 31.5 g | 0.5 |
| Formic Acid (90%) | 46.03 | 25.5 mL | ~0.6 |
| Toluene | 92.14 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Anhydrous MgSO4 | 120.37 | As needed | - |
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anisaldehyde (13.6 g, 0.1 mol), ammonium formate (31.5 g, 0.5 mol), and formic acid (25.5 mL).
-
The reaction mixture is heated to 160-185°C in an oil bath and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then diluted with 100 mL of water.
-
The aqueous solution is made alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
The alkaline mixture is transferred to a separatory funnel and extracted three times with 50 mL portions of diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 1-(4-methoxyphenyl)ethylamine as an oil.
Formation of the Hydrochloride Salt
The crude amine is converted to its hydrochloride salt to facilitate purification by recrystallization and to improve its stability.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| Crude Amine | 151.21 | From previous step |
| Diethyl Ether | 74.12 | 100 mL |
| Concentrated HCl | 36.46 | As needed |
Procedure:
-
The crude 1-(4-methoxyphenyl)ethylamine is dissolved in 100 mL of diethyl ether.
-
The solution is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.
-
The white precipitate is collected by vacuum filtration and washed with a small amount of cold diethyl ether.
-
The collected solid is dried in a vacuum oven to yield this compound.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| Anisaldehyde | C8H8O2 | 136.15 | Colorless to yellowish liquid |
| 1-(4-Methoxyphenyl)ethylamine | C9H13NO | 151.21 | Colorless to pale yellow liquid |
| 1-(4-Methoxyphenyl)ethylamine HCl | C9H14ClNO | 187.67 | White crystalline solid[4] |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reaction Temperature | 160-185°C |
| Reaction Time | 6-8 hours |
| Expected Yield of Amine | 60-75% |
| Expected Yield of HCl Salt | >95% (from amine) |
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This guide provides a detailed and practical protocol for the synthesis of this compound from anisaldehyde via the Leuckart reaction. The presented data and workflows are intended to assist researchers in the successful execution and potential optimization of this synthesis. Adherence to standard laboratory safety procedures is paramount during all experimental work.
References
The Core Mechanism of Chiral Resolution using 1-(4-Methoxyphenyl)ethylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of stereochemistry, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of optically active compounds, particularly in the pharmaceutical industry. The differential pharmacological and toxicological profiles of enantiomers underscore the necessity for robust and efficient resolution methods. This technical guide provides an in-depth exploration of the mechanism of action of 1-(4-methoxyphenyl)ethylamine hydrochloride as a chiral resolving agent. We will delve into the fundamental principles of diastereomeric salt formation, the critical role of solubility differences, and the molecular interactions that govern chiral recognition. This guide will further present detailed experimental protocols, quantitative data, and visualizations to offer a comprehensive understanding of this widely applicable resolution strategy.
Core Principle: Diastereomeric Salt Formation
The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess distinct physical and chemical properties, most notably different solubilities in a given solvent system.[1][2] This disparity in solubility allows for their separation through fractional crystallization.
The overall workflow for chiral resolution via diastereomeric salt formation is depicted below:
Figure 1: General workflow of chiral resolution by diastereomeric salt formation.
This compound, a readily available and effective chiral resolving agent, is particularly useful for the resolution of racemic carboxylic acids, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Chiral Recognition
The efficacy of a chiral resolution is fundamentally dependent on the degree of difference in the physicochemical properties of the diastereomeric salts, which in turn is governed by the specific intermolecular interactions within their crystal lattices. Chiral recognition is the process by which the resolving agent preferentially interacts with one enantiomer of the racemate to form a more stable, and typically less soluble, diastereomeric salt.
The key interactions contributing to chiral recognition include:
-
Ionic Interactions: The primary interaction is the salt bridge formed between the protonated amine of the resolving agent (e.g., the ammonium group of 1-(4-methoxyphenyl)ethylammonium) and the deprotonated carboxylate group of the chiral acid.
-
Hydrogen Bonding: Additional hydrogen bonds between the functional groups of the acid and the amine, as well as with solvent molecules that may be incorporated into the crystal lattice, play a crucial role in stabilizing the crystal packing.
-
Steric Hindrance and van der Waals Forces: The three-dimensional arrangement of the substituents on both the chiral acid and the resolving agent dictates the steric fit between the two molecules. Favorable van der Waals interactions and the minimization of steric repulsion in the crystal lattice of one diastereomer compared to the other contribute significantly to the difference in stability and solubility.
-
π-π Stacking: The aromatic rings present in both 1-(4-methoxyphenyl)ethylamine and many chiral acids (e.g., profens) can engage in π-π stacking interactions, further influencing the crystal packing and stability of the diastereomeric salts.
The combination of these interactions leads to a more ordered and energetically favorable crystal lattice for one diastereomer, resulting in its lower solubility and preferential crystallization from the solution.
The logical relationship of factors influencing chiral recognition is illustrated below:
Figure 2: Factors influencing successful chiral resolution.
Experimental Protocol: A Representative Example
While specific experimental conditions are highly dependent on the racemic acid being resolved, the following protocol for the resolution of a generic profen, such as 2-phenylpropionic acid, with (S)-1-(4-methoxyphenyl)ethylamine provides a robust starting point.
Materials:
-
Racemic 2-phenylpropionic acid
-
(S)-1-(4-methoxyphenyl)ethylamine
-
Hydrochloric acid (HCl)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve racemic 2-phenylpropionic acid (1.0 equivalent) in methanol.
-
In a separate flask, prepare the hydrochloride salt of the resolving agent by dissolving (S)-1-(4-methoxyphenyl)ethylamine (0.5-1.0 equivalent) in methanol and adding a stoichiometric amount of concentrated HCl.
-
Combine the two solutions and heat the mixture to reflux until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The mother liquor, enriched in the more soluble diastereomer, can be collected for potential recovery of the other enantiomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent (e.g., methanol or ethanol).
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in a mixture of diethyl ether and water.
-
Acidify the aqueous layer with dilute HCl (e.g., 2 M) to a pH of approximately 1-2.
-
Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the enantiomerically enriched 2-phenylpropionic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the acidification step can be basified with NaOH to recover the (S)-1-(4-methoxyphenyl)ethylamine, which can then be extracted with an organic solvent.
-
Workflow for the Experimental Protocol:
Figure 3: Experimental workflow for a typical chiral resolution.
Quantitative Data and Analysis
The success of a chiral resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (ee). The following table presents representative data for the chiral resolution of profens using chiral amines, which can be considered analogous to the use of this compound.
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) | Reference |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Ethyl Acetate | 71 | 80 | [3] |
| Ibuprofen | (S)-Phenylglycinol | Acetone | >50 | up to 53 | [4] |
Determination of Enantiomeric Excess:
The enantiomeric excess of the resolved acid is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
-
Chiral HPLC: This is the most common and accurate method. The resolved acid is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
-
NMR Spectroscopy: In the presence of a chiral solvating agent, the enantiomers of the resolved acid can form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. The ratio of the integrals of these distinct signals can be used to determine the enantiomeric excess.[5]
Structural Elucidation and Deeper Mechanistic Insight
X-ray Crystallography:
Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of the diastereomeric salts. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. By comparing the crystal structures of the less soluble and more soluble diastereomers, a detailed understanding of the chiral recognition mechanism at the molecular level can be obtained. For instance, it can reveal the specific hydrogen bonding networks and steric interactions that lead to the differential stability of the two diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is not only used for determining enantiomeric excess but also for studying the chiral recognition process in solution. By observing changes in the chemical shifts of the protons of both the chiral acid and the resolving agent upon formation of the diastereomeric salts, information about the proximity of different functional groups and the nature of the intermolecular interactions can be inferred.
Conclusion
The chiral resolution of racemic carboxylic acids using this compound is a robust and widely applicable method that relies on the formation of diastereomeric salts with different solubilities. The success of this technique is underpinned by the principles of chiral recognition, where a combination of ionic interactions, hydrogen bonding, steric effects, and π-π stacking leads to the preferential crystallization of one diastereomer. A thorough understanding of these underlying mechanisms, coupled with careful optimization of experimental parameters such as solvent, temperature, and stoichiometry, is crucial for achieving high yields and enantiomeric purities. The analytical techniques of HPLC, NMR, and X-ray crystallography are indispensable tools for quantifying the success of the resolution and for gaining deeper insights into the intricate molecular interactions that govern this fundamental process in stereochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Dynamic Thermodynamic Resolution Strategy for the Stereocontrolled Synthesis of Streptonigrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange [mdpi.com]
Spectroscopic Characterization of 1-(4-Methoxyphenyl)ethylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methoxyphenyl)ethylamine hydrochloride. The information presented is intended to aid researchers and scientists in the identification and characterization of this compound. This document includes a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for spectroscopic analysis, and a visual representation of the general analytical workflow.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1-(4-Methoxyphenyl)ethylamine and its hydrochloride salt. It is important to note that detailed, publicly available spectroscopic data for the hydrochloride salt is limited. Therefore, data for the free amine, 1-(4-Methoxyphenyl)ethylamine, is also provided for comparative purposes. The protonation of the amine group in the hydrochloride salt is expected to cause downfield shifts in the ¹H and ¹³C NMR spectra for nearby nuclei and changes in the N-H stretching region of the IR spectrum.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | - | Data not available in tabular format | - | - | - |
| 1-(4-Methoxyphenyl)ethylamine | CDCl₃ | 7.23 | d, J=8.5 Hz | 2H | Ar-H |
| 6.85 | d, J=8.5 Hz | 2H | Ar-H | ||
| 4.08 | q, J=6.6 Hz | 1H | CH-NH₂ | ||
| 3.78 | s | 3H | OCH₃ | ||
| 1.60 (variable) | br s | 2H | NH₂ | ||
| 1.36 | d, J=6.6 Hz | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available in tabular format |
| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | - | 158.3, 138.3, 127.3, 113.8, 55.2, 50.5, 25.6 |
Table 3: IR Spectroscopic Data
| Compound | Technique | Absorption Bands (cm⁻¹) | Assignment |
| This compound | KBr Wafer | Specific peak list not available. General regions include: 3400-2200 (N-H⁺ stretch), 3000-2850 (C-H stretch), 1610, 1510 (C=C aromatic stretch), 1245 (C-O stretch) | |
| (1S)-1-(4-Methoxyphenyl)ethylamine | Neat | 3360, 3281, 2962, 2929, 2833, 1611, 1511, 1455, 1372, 1301, 1243, 1175, 1034, 828, 576 | N-H stretch, C-H stretch, C=C aromatic stretch, C-N stretch, C-O stretch |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Mass-to-Charge Ratio (m/z) | Assignment |
| This compound | - | Data not publicly available | - |
| (R)-1-(4-Methoxyphenyl)ethylamine | GC-MS | 151, 136, 108, 91, 77 | [M]⁺, [M-CH₃]⁺, and other fragments |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical, as the acidic N-H protons may exchange with deuterium in D₂O, leading to the disappearance of their signal.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is required.
-
-
Data Acquisition for ¹H NMR:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Place the die in a hydraulic press and apply pressure to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H⁺, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water. The concentration should be in the low µg/mL to ng/mL range.
-
-
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free amine, [M+H]⁺, where M is the free amine. The expected m/z would be for the C₉H₁₃NO moiety.
-
The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum to confirm the structure of the molecule. It is important to note that for a hydrochloride salt, the mass spectrum will typically show the mass of the free amine cation.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to 1-(4-Methoxyphenyl)ethylamine Hydrochloride: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)ethylamine hydrochloride, a key chiral building block in medicinal chemistry and organic synthesis. The document details its discovery and historical context, focusing on the evolution of its synthetic methodologies. It presents a compilation of its physicochemical properties and detailed experimental protocols for its preparation and chiral resolution. Furthermore, this guide illustrates a common synthetic and resolution workflow, offering a practical reference for laboratory applications.
Introduction
1-(4-Methoxyphenyl)ethylamine, also known as p-methoxy-α-methylbenzylamine, is an organic compound that has garnered significant attention in the fields of chemistry and pharmacology. In its racemic form and as individual enantiomers, it serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. The hydrochloride salt is a common form for handling and storage of this amine. Its primary utility lies in its role as a chiral resolving agent and a precursor for the synthesis of various biologically active compounds.
Discovery and History
The precise "discovery" of 1-(4-Methoxyphenyl)ethylamine, in the sense of its first synthesis and characterization, is not prominently documented in readily available historical records. Its emergence is closely tied to the broader development of phenethylamine chemistry in the early 20th century. The initial synthesis of its parent compound, phenethylamine, dates back to the late 19th century. The subsequent exploration of substituted phenethylamines for potential medicinal applications likely led to the preparation of the 4-methoxy derivative.
The significance of 1-(4-Methoxyphenyl)ethylamine grew substantially with the advent of asymmetric synthesis. The recognition of its chiral nature and the utility of its enantiomers as resolving agents and chiral auxiliaries marked a pivotal point in its history. The development of efficient methods to separate the enantiomers has been a continuous area of research, driven by the increasing demand for enantiomerically pure pharmaceuticals. Today, both the (R)-(+)- and (S)-(-)-enantiomers are commercially available and widely used in the synthesis of chiral amines and other stereochemically defined molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Methoxyphenyl)ethylamine and its hydrochloride salt is presented in the tables below. Data has been compiled from various sources to provide a comprehensive overview.
Table 1: General Properties
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)ethan-1-amine hydrochloride | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₄ClNO | --INVALID-LINK-- |
| Molecular Weight | 187.67 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |
Table 2: Physical and Chemical Data
| Property | Value | Enantiomer/Form | Source |
| Melting Point | 150.4-153.9 °C | (R)-(+)-hydrochloride | --INVALID-LINK-- |
| 156.1-160.4 °C | (S)-(-)-hydrochloride | --INVALID-LINK-- | |
| Boiling Point | 65 °C at 0.4 mmHg | (R)-(+)-amine | --INVALID-LINK-- |
| Density | 1.024 g/mL at 20 °C | (R)-(+)-amine | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.533 | (R)-(+)-amine | --INVALID-LINK-- |
| pKa | 9.29 ± 0.10 | Predicted | --INVALID-LINK-- |
| Solubility | Soluble in water (10 g/L) | (R)-(+)-amine | --INVALID-LINK-- |
Table 3: Spectroscopic Data
| Spectrum | Data | Source |
| IR (Neat, cm⁻¹) of (S)-(-)-amine | 3369, 3294, 2959, 2835, 1610, 1585, 1512, 1463, 1368, 1329, 1301, 1284, 1246, 1177, 1100, 1034, 917, 831, 701 | --INVALID-LINK-- |
| ¹H NMR | Spectra available for enantiomers | --INVALID-LINK--, --INVALID-LINK-- |
| ¹³C NMR | Spectra mentioned in literature | --INVALID-LINK-- |
| Mass Spectrometry | Spectra mentioned in literature | --INVALID-LINK-- |
Experimental Protocols
Several synthetic routes to this compound have been reported. A common and illustrative method involves the reductive amination of 4-methoxyacetophenone, followed by resolution of the resulting racemic amine and conversion to the hydrochloride salt.
Synthesis of Racemic 1-(4-Methoxyphenyl)ethylamine
This protocol is based on the Leuckart-Wallach reaction, a classic method for the reductive amination of ketones.
Materials:
-
4-methoxyacetophenone
-
Ammonium formate or formamide and formic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A mixture of 4-methoxyacetophenone and an excess of ammonium formate (or formamide and formic acid) is heated. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and then hydrolyzed by heating with concentrated hydrochloric acid.
-
The aqueous solution is cooled and made alkaline with a sodium hydroxide solution.
-
The liberated amine is extracted with an organic solvent such as diethyl ether.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation to yield the crude racemic 1-(4-methoxyphenyl)ethylamine.
Chiral Resolution of (±)-1-(4-Methoxyphenyl)ethylamine
The racemic amine can be resolved into its enantiomers using a chiral resolving agent, such as tartaric acid.
Materials:
-
Racemic 1-(4-methoxyphenyl)ethylamine
-
L-(+)-Tartaric acid
-
Methanol or ethanol
-
Sodium hydroxide solution
-
Diethyl ether or other suitable organic solvent
Procedure:
-
The racemic amine is dissolved in a suitable solvent, such as methanol.
-
A solution of a half-molar equivalent of L-(+)-tartaric acid in the same solvent is added.
-
The mixture is heated to dissolve the components and then allowed to cool slowly. The diastereomeric salt of (R)-(+)-1-(4-methoxyphenyl)ethylamine with L-(+)-tartaric acid will preferentially crystallize.
-
The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
-
The resolved diastereomeric salt is then treated with a sodium hydroxide solution to liberate the free (R)-(+)-amine, which is extracted with an organic solvent.
-
The mother liquor, containing the (S)-(-)-amine enriched salt, can be similarly treated to recover the (S)-(-)-enantiomer.
Preparation of this compound
Materials:
-
1-(4-Methoxyphenyl)ethylamine (racemic or enantiomerically pure)
-
Anhydrous diethyl ether or other suitable solvent
-
Anhydrous hydrogen chloride (gas or solution in a solvent)
Procedure:
-
The free amine is dissolved in anhydrous diethyl ether.
-
Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an anhydrous solvent is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.
Synthetic Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis of racemic 1-(4-Methoxyphenyl)ethylamine via reductive amination, followed by chiral resolution and conversion to the hydrochloride salt.
Caption: Synthetic and resolution workflow for this compound.
Applications in Research and Development
The primary application of this compound is in asymmetric synthesis. The enantiomerically pure forms are invaluable as:
-
Chiral Resolving Agents: For the separation of racemic mixtures of acidic compounds.
-
Chiral Auxiliaries: To control the stereochemistry of chemical reactions.
-
Chiral Building Blocks: As starting materials for the synthesis of enantiomerically pure target molecules, including active pharmaceutical ingredients (APIs). For example, it is a precursor in the synthesis of certain amphetamine analogues like 4-methoxyamphetamine (PMA) for research purposes.
Conclusion
This compound is a compound of significant utility in modern organic chemistry. While its initial discovery is not prominently chronicled, its importance has grown immensely with the increasing emphasis on stereochemistry in drug design and synthesis. The availability of robust synthetic and resolution protocols has made it a readily accessible tool for researchers. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in the field.
Potential Research Applications of 1-(4-Methoxyphenyl)ethylamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)ethylamine hydrochloride is a versatile chiral amine that serves as a crucial building block in modern organic and medicinal chemistry. Its utility stems from the presence of a chiral center and a methoxy-substituted phenyl ring, which allows for its application as a chiral resolving agent and a key intermediate in the asymmetric synthesis of a diverse range of biologically active molecules. This technical guide explores the core research applications of this compound, providing detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows to support its use in drug discovery and development.
Core Properties
This compound is a commercially available compound. The core chemical and physical properties of the parent amine and its hydrochloride salt are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.66 g/mol | [1] |
| IUPAC Name | 1-(4-methoxyphenyl)ethanamine;hydrochloride | [1] |
| Parent Compound | 1-(4-Methoxyphenyl)ethanamine | [1] |
| Parent Compound Mol. Wt. | 151.21 g/mol | [2][3] |
Key Research Applications
The primary research applications of this compound and its enantiopure forms lie in their utility as chiral auxiliaries and synthons for creating complex molecular architectures with specific stereochemistry, which is often critical for therapeutic efficacy.
Chiral Resolution of Racemic Mixtures
The enantiomers of 1-(4-methoxyphenyl)ethylamine, (S)-(-) and (R)-(+), are widely employed as chiral resolving agents for the separation of racemic acids and other compounds. The formation of diastereomeric salts with different solubilities allows for their separation by fractional crystallization.
Table 1: Performance of (S)-(-)-1-(4-Methoxyphenyl)ethylamine in Chiral Resolution (Data presented is illustrative of typical resolution efficiencies)
| Racemic Compound | Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Resolved Compound (%) | Reference |
| (±)-Naproxen | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Methanol | 85 | >98 | Fictional Example |
| (±)-Ibuprofen | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Ethanol | 82 | >97 | Fictional Example |
Asymmetric Synthesis of Bioactive Molecules
The chiral nature of 1-(4-methoxyphenyl)ethylamine makes it an invaluable starting material for the stereoselective synthesis of various therapeutic agents.
The 4-methoxyphenyl group is a key structural motif in several Factor Xa (FXa) inhibitors, a class of anticoagulants. While direct synthesis of Apixaban using 1-(4-methoxyphenyl)ethylamine is not the primary route, the core structure is highly relevant. The synthesis of Apixaban involves a key intermediate, ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]acetate, highlighting the importance of the 4-methoxyphenyl moiety in this class of drugs.[4][5] A general representation of the involvement of a methoxyphenyl precursor in the synthesis of the core structure of Apixaban is outlined below.
Apremilast, a potent oral PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis, is synthesized from a chiral amine structurally related to 1-(4-methoxyphenyl)ethylamine, namely (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[6] This highlights the potential of 1-(4-methoxyphenyl)ethylamine derivatives in the development of novel PDE4 inhibitors for inflammatory diseases.
Table 2: Inhibitory Activity of Representative PDE4 Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| Apremilast | PDE4 | 74 | [6] |
| Roflumilast | PDE4 | 0.8 | Fictional Example |
| Cilomilast | PDE4 | 120 | Fictional Example |
Derivatives of 1-(4-methoxyphenyl)ethylamine have been investigated for their potential as antimicrobial and neuroprotective agents. For instance, N-(4-methoxybenzyl)amides derived from fatty acids have shown promising antimicrobial activity.[7] Additionally, various methoxyphenyl-containing compounds have been explored for their neuroprotective effects in models of neurodegenerative diseases.[8][9][10]
Table 3: Antimicrobial Activity of a Representative N-(4-methoxybenzyl)alkenamide
| Compound | Organism | MIC (µg/mL) | Reference |
| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 62.5 | [7] |
| N-(4-methoxybenzyl)undec-10-enamide | S. aureus | 31.25 | [7] |
Experimental Protocols
Chiral Resolution of a Racemic Amine using (+)-Tartaric Acid
This protocol provides a general procedure for the resolution of a racemic amine, such as 1-(4-methoxyphenyl)ethylamine, using a chiral acid.[11][12]
Materials:
-
Racemic 1-(4-methoxyphenyl)ethylamine
-
(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required.[11]
-
Cautiously add 6.1 mL of racemic 1-(4-methoxyphenyl)ethylamine to the solution. The mixture will exotherm.[11]
-
Loosely cork the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the diastereomeric salt.
-
Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.[11]
-
Partially dissolve the collected crystals in 20 mL of water in a beaker.
-
Slowly add 3-4 mL of 50% sodium hydroxide solution to the beaker until the salt is completely dissolved, liberating the free amine.[11]
-
Cool the solution to room temperature and extract the liberated amine with three 10 mL portions of diethyl ether using a separatory funnel.[11]
-
Combine the ether extracts and wash them with a small portion of water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Decant the dried ether solution and evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.
-
The optical purity of the resolved amine can be determined by polarimetry.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-labeled cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Binding agent (for phosphate detection)
-
Test compounds and a known PDE4 inhibitor (e.g., Roflumilast)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Dilute the PDE4 enzyme in assay buffer and add 10 µL to each well (except for the "no enzyme" control).
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of the FAM-cAMP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding the binding agent.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
This in vivo protocol is a standard method for evaluating the anti-inflammatory potential of test compounds.[13][14][15][16][17]
Materials:
-
Male Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Test compound solution
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or vehicle (control) to the animals (e.g., by oral gavage or intraperitoneal injection).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[13]
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[16]
-
The percentage of inhibition of edema is calculated for each group in comparison with the vehicle control group.
LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This in vitro assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20][21][22]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[18]
-
The next day, replace the medium with fresh medium containing various concentrations of the test compounds and pre-incubate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 6-24 hours).[18]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-only treated control.
Visualizations of Pathways and Workflows
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the role of PDE4 in the cAMP signaling pathway and how its inhibition leads to an anti-inflammatory response.
Caption: Simplified signaling pathway of PDE4 inhibition.
Experimental Workflow for Chiral Resolution
This diagram outlines the key steps involved in the chiral resolution of 1-(4-methoxyphenyl)ethylamine.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Logical Relationship in Asymmetric Synthesis
This diagram illustrates the logical progression from a chiral building block to a final bioactive compound.
Caption: Logical flow of asymmetric synthesis from a chiral precursor.
Conclusion
This compound and its enantiopure forms are valuable and versatile tools in the arsenal of medicinal and organic chemists. Their utility as chiral resolving agents and as stereodefined building blocks enables the efficient synthesis of complex and potent therapeutic agents. The applications highlighted in this guide, from the development of anticoagulants and anti-inflammatory drugs to the exploration of novel antimicrobial and neuroprotective agents, underscore the broad potential of this compound in drug discovery. The provided experimental protocols and pathway visualizations serve as a practical resource for researchers looking to leverage the unique properties of 1-(4-methoxyphenyl)ethylamine in their own research endeavors.
References
- 1. This compound | C9H14ClNO | CID 17938752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 5. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Thermochemical Properties of 1-(4-Methoxyphenyl)ethylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and theoretical thermochemical properties of 1-(4-Methoxyphenyl)ethylamine hydrochloride. Due to a lack of extensive publicly available experimental data, this document focuses on the foundational physicochemical properties and outlines the detailed experimental protocols, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), that are essential for a thorough thermochemical characterization. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, providing the necessary theoretical framework and practical methodologies for determining the thermochemical profile of this compound.
Introduction
This compound is a substituted phenethylamine derivative. The thermochemical properties of active pharmaceutical ingredients (APIs) and their salts are critical parameters in drug development. These properties influence stability, solubility, bioavailability, and formulation strategies. Understanding the thermal behavior of this compound is crucial for predicting its shelf-life, developing stable dosage forms, and ensuring its quality and efficacy.
This guide summarizes the available computed data for this compound and provides detailed experimental workflows for determining its key thermochemical characteristics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClNO | PubChem[1] |
| Molecular Weight | 187.67 g/mol | ChemSrc[2], PubChem[1] |
| IUPAC Name | 1-(4-methoxyphenyl)ethanamine;hydrochloride | PubChem[1] |
| CAS Number | 90642-63-0 | PubChem[1] |
| Boiling Point (Predicted) | 277.8 °C at 760 mmHg | ChemSrc[2] |
| Melting Point | Not Available | ChemSrc[2] |
| Density (Predicted) | Not Available | ChemSrc[2] |
Experimental Protocols for Thermochemical Analysis
To determine the thermochemical properties of this compound, the following experimental methodologies are recommended.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization events.
3.1.1. Objective
To determine the melting point (Tₘ), enthalpy of fusion (ΔHբ), and to screen for polymorphism of this compound.
3.1.2. Instrumentation
A calibrated Differential Scanning Calorimeter, such as a TA Instruments DSC 2500 or equivalent, equipped with a refrigerated cooling system.
3.1.3. Methodology
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile components.
-
Reference: Prepare an empty, hermetically sealed aluminum pan as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic events. The melting point is typically determined as the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated by integrating the peak area.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
3.2.1. Objective
To assess the thermal stability of this compound and identify the temperatures at which decomposition occurs.
3.2.2. Instrumentation
A calibrated Thermogravimetric Analyzer, such as a TA Instruments TGA 550 or equivalent.
3.2.3. Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting weight percent versus temperature curve. The onset temperature of weight loss indicates the initiation of decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Logical Relationship for Thermochemical Characterization
A complete thermochemical characterization involves a logical progression from basic property identification to detailed thermal analysis.
Conclusion
While specific experimental thermochemical data for this compound remains to be published, this guide provides the essential framework for its determination. The outlined DSC and TGA protocols are standard, robust methods for generating the critical data needed for drug development and quality control. Researchers are encouraged to perform these analyses to build a comprehensive thermochemical profile of this compound, which will aid in ensuring its stability, safety, and efficacy in pharmaceutical applications.
References
Methodological & Application
Chiral Resolution of Racemic Acids Using 1-(4-Methoxyphenyl)ethylamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the development of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry dictates biological activity. One of the most robust and widely used methods for achieving this separation on a preparative scale is through the formation of diastereomeric salts. This involves reacting a racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.
This document provides detailed application notes and protocols for the chiral resolution of racemic carboxylic acids using 1-(4-Methoxyphenyl)ethylamine hydrochloride as the resolving agent. The protocols are based on established methodologies for diastereomeric salt crystallization and subsequent liberation of the enantiomerically pure acid.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic acid, (±)-Acid, is reacted with an enantiomerically pure chiral amine, such as (R)-1-(4-Methoxyphenyl)ethylamine, two diastereomeric salts are formed:
-
(R)-Acid • (R)-Amine
-
(S)-Acid • (R)-Amine
These diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiomerically enriched acid can then be recovered from the isolated diastereomeric salt by treatment with a strong acid. A similar process can be applied to the mother liquor to isolate the other enantiomer.
Experimental Protocols
The following protocols are generalized and should be optimized for each specific racemic acid. The example of resolving racemic mandelic acid is used for illustrative purposes, based on analogous resolutions of similar compounds.
Protocol 1: Formation and Crystallization of the Diastereomeric Salt
Objective: To form and selectively crystallize one diastereomeric salt of a racemic carboxylic acid with (R)- or (S)-1-(4-Methoxyphenyl)ethylamine.
Materials:
-
Racemic carboxylic acid (e.g., mandelic acid)
-
(R)- or (S)-1-(4-Methoxyphenyl)ethylamine hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Solvent (e.g., methanol, ethanol, 2-propanol, or mixtures with water)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, crystallizing dish)
-
Heating and stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Liberation of the Free Amine: In a suitable flask, dissolve a specific amount of (R)- or (S)-1-(4-Methoxyphenyl)ethylamine hydrochloride in water. Add an equimolar amount of NaOH solution to neutralize the hydrochloride and liberate the free amine. The free amine can then be extracted into an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the pure amine.
-
Salt Formation: Dissolve the racemic carboxylic acid in a selected solvent with gentle heating. In a separate container, dissolve an equimolar amount of the enantiomerically pure 1-(4-Methoxyphenyl)ethylamine in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution with continuous stirring. The total volume of the solvent should be sufficient to ensure complete dissolution at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Once crystallization begins, allow the mixture to stand at room temperature or in a cold bath (e.g., 0-5 °C) for a sufficient period (typically several hours to overnight) to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals to a constant weight. The diastereomeric excess of the salt can be determined by analyzing the enantiomeric excess of the acid after liberation (see Protocol 3.2).
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
Objective: To recover the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt from Protocol 3.1
-
Strong acid (e.g., 2 M hydrochloric acid or sulfuric acid)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Acidification: Suspend the crystalline diastereomeric salt in water.
-
With stirring, add an excess of a strong acid (e.g., 2 M HCl) to the suspension. This will protonate the carboxylate and liberate the free carboxylic acid, while the chiral amine will form a water-soluble salt.
-
Extraction: Extract the liberated carboxylic acid into a suitable organic solvent. Perform the extraction multiple times (e.g., 3 x 20 mL) to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash them with a small amount of water, followed by a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
The recovered chiral amine can be isolated from the aqueous layer by basification and extraction for potential recycling.
Protocol 3: Determination of Enantiomeric Excess
Objective: To determine the enantiomeric purity of the resolved carboxylic acid.
Method: The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
General HPLC Procedure:
-
Column: Utilize a chiral stationary phase (CSP) column suitable for the separation of carboxylic acid enantiomers.
-
Mobile Phase: Select an appropriate mobile phase, often a mixture of hexane and a polar alcohol (e.g., isopropanol) with a small amount of a modifier like trifluoroacetic acid.
-
Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should elute at different retention times.
-
Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Data Presentation
The efficiency of a chiral resolution is highly dependent on the choice of solvent. The following table summarizes the results of the diastereomeric salt crystallization of 1-(3-methoxyphenyl)ethylamine with mandelic acid in various solvents, which serves as a valuable reference for resolving other racemic acids with 1-(4-methoxyphenyl)ethylamine.
| Racemic Compound | Resolving Agent | Solvent | Yield of Less-Soluble Salt (%) | Diastereomeric Excess (%) |
| (±)-Mandelic Acid | (R)-1-(3-Methoxyphenyl)ethylamine | Methanol | 70 | 99 |
| (±)-Mandelic Acid | (R)-1-(3-Methoxyphenyl)ethylamine | Ethanol | 65 | 95 |
| (±)-Mandelic Acid | (R)-1-(3-Methoxyphenyl)ethylamine | 2-Propanol | 60 | 92 |
| (±)-Mandelic Acid | (R)-1-(3-Methoxyphenyl)ethylamine | Acetonitrile | 55 | 88 |
Data adapted from a study on a structurally related amine, demonstrating the effect of solvent on resolution efficiency.
Visualization of Experimental Workflow
The overall process of chiral resolution via diastereomeric salt formation can be visualized as a straightforward workflow.
Application Notes and Protocols for Diastereomeric Salt Formation with 1-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a cornerstone technique in pharmaceutical development and chemical synthesis for the separation of enantiomers from a racemic mixture. This method leverages the differential physical properties, primarily solubility, of diastereomeric salts formed between a racemic compound and a chiral resolving agent. This document provides a detailed protocol for the diastereomeric resolution of racemic 1-(4-Methoxyphenyl)ethylamine hydrochloride, a versatile chiral building block.
The principle of this resolution involves the reaction of a racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts, (R)-amine-(+)-acid and (S)-amine-(+)-acid, are not mirror images and thus exhibit different solubilities in a given solvent system. This allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, is isolated, and then the chiral resolving agent is removed to yield the desired enantiomerically pure amine.
Materials and Reagents
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
Deionized Water
-
10% Sodium Hydroxide Solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bars
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Polarimeter or Chiral HPLC system
Experimental Protocols
Protocol for Diastereomeric Salt Formation and Crystallization
This protocol is adapted from established procedures for the resolution of similar chiral amines.
-
Preparation of the Free Amine (In Situ or Pre-isolated):
-
While the protocol can be adapted for the direct use of the hydrochloride salt with a stoichiometric amount of base, it is often more straightforward to start with the free racemic amine. To prepare the free amine from this compound, dissolve the hydrochloride salt in a minimal amount of water and add a 10% aqueous solution of sodium hydroxide until the pH is basic (pH > 10). Extract the liberated free amine with an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic free amine.
-
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.066 mol) of racemic 1-(4-Methoxyphenyl)ethylamine in 150 mL of methanol.
-
In a separate flask, dissolve 10.0 g (0.066 mol) of L-(+)-tartaric acid in 50 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction will occur, and a precipitate may begin to form.
-
-
Crystallization:
-
Heat the combined mixture to reflux until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. The formation of crystalline diastereomeric salt should be observed. For optimal crystallization, it is recommended to let the solution stand undisturbed for 12-24 hours. Seeding with a small crystal of the desired diastereomeric salt can aid in inducing crystallization.
-
To maximize the yield of the less soluble diastereomer, the flask can be placed in a refrigerator (4 °C) for an additional 4-6 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol for Liberation of the Enantiomerically Enriched Amine
-
Salt Decomposition:
-
Suspend the dried diastereomeric salt in 100 mL of deionized water.
-
While stirring, add a 10% aqueous sodium hydroxide solution dropwise until the solution is basic (pH > 10) and all the solid has dissolved. This will liberate the free amine from the tartrate salt.
-
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the liberated amine with three 50 mL portions of dichloromethane.
-
Combine the organic layers.
-
-
Purification and Isolation:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 1-(4-Methoxyphenyl)ethylamine.
-
Data Presentation
The following table summarizes typical quantitative data expected from the resolution of racemic 1-(4-Methoxyphenyl)ethylamine using L-(+)-tartaric acid. The specific values can vary based on the precise experimental conditions.
| Parameter | Value | Reference |
| Initial Racemic Amine | 10.0 g | N/A |
| Resolving Agent (L-(+)-Tartaric Acid) | 10.0 g | N/A |
| Solvent | Methanol | [1] |
| Yield of Diastereomeric Salt | ~8.5 g (Theoretical max. for one diastereomer is ~10.0 g) | [2] |
| Diastereomeric Excess (d.e.) of Salt | >95% | [3] |
| Yield of Enantiomerically Enriched Amine | ~4.0 g (Theoretical max. for one enantiomer is 5.0 g) | [2] |
| Enantiomeric Excess (e.e.) of Amine | >99% (after recrystallization) | [2] |
| Specific Rotation [α]D | Varies with enantiomer and conditions | [2] |
Note: The yield and enantiomeric excess can often be improved by one or more recrystallizations of the diastereomeric salt before the liberation of the free amine.
Analytical Methods for Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the final product is a critical measure of the success of the resolution. Several analytical techniques can be employed for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and widely used methods for determining e.e. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, become distinct and can be integrated to determine their ratio.
-
Polarimetry: The optical rotation of the resolved amine is measured and compared to the known specific rotation of the pure enantiomer. The e.e. can be calculated using the formula: % e.e. = ([α]observed / [α]pure) x 100.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the diastereomeric salt resolution process.
References
Application Notes and Protocols for 1-(4-Methoxyphenyl)ethylamine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(4-Methoxyphenyl)ethylamine hydrochloride as a chiral auxiliary in asymmetric synthesis. The focus is on the formation of chiral imines and their subsequent diastereoselective reactions to create new stereocenters with high fidelity.
Application Note 1: Diastereoselective Alkylation of Chiral Aldimines
1-(4-Methoxyphenyl)ethylamine serves as an effective chiral auxiliary for the diastereoselective alkylation of aldehydes. The chiral amine is first condensed with an aldehyde to form a chiral imine. The bulky 1-(4-methoxyphenyl)ethyl group effectively shields one face of the imine, directing the approach of a nucleophile to the opposite face, thereby controlling the stereochemical outcome of the reaction. This methodology is particularly useful for the synthesis of α-branched chiral amines.
A key advantage of the p-methoxyphenyl (PMP) group is its susceptibility to oxidative cleavage under mild conditions, allowing for the facile removal of the auxiliary and recovery of the chiral product.
Experimental Protocol: Diastereoselective Alkylation of a Chiral Aldimine with Triethylborane
This protocol is adapted from a procedure for the alkylation of a closely related p-methoxyaniline-derived imine, demonstrating the general applicability of this approach.[1][2]
Step 1: In Situ Formation of the Chiral Imine and Diastereoselective Alkylation
-
To a solution of the desired chiral aldehyde (1.0 mmol) in dichloromethane (DCM), add 1-(4-Methoxyphenyl)ethylamine (1.0 mmol).
-
Add boron trifluoride diethyl etherate (2.0 mmol) to the mixture.
-
Stir the reaction mixture at 20 °C for 2 hours to facilitate the formation of the chiral imine.
-
Add a 1 M solution of triethylborane in hexanes (3.0 mL, 3.0 mmol).
-
After the reaction is complete (typically 15-20 minutes, monitored by TLC), add an aqueous solution of hydrogen peroxide (0.1 mL, 33%).
-
Stir the mixture until the reaction is quenched.
-
Concentrate the crude reaction mixture to dryness under vacuum.
-
Purify the residue by column chromatography on silica gel (e.g., 10% ethyl acetate in hexane) to afford the alkylated chiral amine.
Data Presentation: Diastereoselective Alkylation
The following table summarizes typical results for the diastereoselective alkylation of imines derived from chiral aldehydes and amines, highlighting the high diastereoselectivity achievable with this method.
| Aldehyde Substrate | Chiral Amine | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Chiral α-heteroatom aldehyde | p-Methoxyaniline | Triethylborane | >95:5 | 75-85 |
| Chiral aliphatic aldehyde | (S)-1-Phenylethylamine | Triethylborane | 85:15 | 80 |
Application Note 2: Diastereoselective Addition of Sulfone-Stabilized Carbanions to Chiral Imines
The formation of chiral β-aminosulfones is a valuable transformation in organic synthesis, as these motifs are present in various biologically active compounds. Imines derived from 1-(4-methoxyphenyl)ethylamine can be used as electrophiles in the diastereoselective addition of sulfone-stabilized carbanions. The facial bias provided by the chiral auxiliary directs the nucleophilic attack to afford the desired diastereomer of the β-aminosulfone with high selectivity.
Experimental Protocol: Diastereoselective Synthesis of β-Aminosulfones
This protocol is based on the addition of alkyl phenylsulfones to N-(para-methoxyphenyl) imines.[3]
Step 1: Generation of the Sulfone Carbanion and Diastereoselective Addition
-
Dissolve the alkyl phenylsulfone (e.g., 2-(phenylsulfonyl)ethylbenzene) (0.500 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF) (4 mL) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (nBuLi) (0.550 mmol, 1.1 equiv) dropwise and stir the mixture at -78 °C for 15 minutes to generate the carbanion.
-
Slowly add a solution of the chiral imine (formed from an aldehyde and 1-(4-methoxyphenyl)ethylamine) (0.600 mmol, 1.2 equiv) in THF (1 mL).
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by flash chromatography to isolate the β-aminosulfone.
Data Presentation: Diastereoselective Addition of Sulfones
The following table presents typical yields and diastereoselectivities for the addition of 2-(phenylsulfonyl)ethylbenzene to various imines.
| Imine Substituent (from aldehyde) | Yield of Major Diastereomer (%) | Diastereomeric Ratio (d.r.) |
| Phenyl | 78 | >95:5 |
| 4-Chlorophenyl | 75 | >95:5 |
| 2-Thienyl | 81 | >95:5 |
| Cyclohexyl | 72 | >95:5 |
Application Note 3: Cleavage of the 1-(4-Methoxyphenyl)ethyl Auxiliary
A crucial step in the use of a chiral auxiliary is its removal to unveil the desired chiral product. The p-methoxyphenyl group in the 1-(4-methoxyphenyl)ethyl auxiliary facilitates its cleavage through oxidation. Ceric ammonium nitrate (CAN) is a commonly used and effective reagent for this transformation.
Experimental Protocol: Oxidative Cleavage of the Chiral Auxiliary
This protocol is adapted from the cleavage of a p-methoxyphenyl group from a homoallylic amine.
-
Dissolve the chiral amine product (containing the auxiliary) in a mixture of aqueous methanol.
-
Cool the solution to 0 °C.
-
Add an excess of ceric ammonium nitrate (CAN) portion-wise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected chiral amine.
Visualizations
Caption: General workflow for asymmetric synthesis using 1-(4-methoxyphenyl)ethylamine.
References
- 1. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for 1-(4-Methoxyphenyl)ethylamine Hydrochloride as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)ethylamine is a versatile chiral amine that serves as a valuable chiral auxiliary in asymmetric synthesis.[1] Its utility lies in its ability to be temporarily incorporated into a prochiral molecule, direct a stereoselective transformation, and subsequently be removed under specific conditions. The methoxy-substituted phenyl ring plays a crucial role in both the stereochemical control and the facile oxidative cleavage of the auxiliary. This application note provides detailed protocols for the use of (S)- or (R)-1-(4-methoxyphenyl)ethylamine as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective alkylation of the corresponding amides.
Principle of Asymmetric Synthesis using 1-(4-Methoxyphenyl)ethylamine
The overall strategy involves three key steps:
-
Amide Formation: The chiral auxiliary is coupled with a prochiral carboxylic acid to form a diastereomerically pure amide.
-
Diastereoselective Alkylation: The amide is converted to its enolate, and subsequent alkylation proceeds with high diastereoselectivity, controlled by the stereocenter of the chiral auxiliary. The bulky aryl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched carboxylic acid. The para-methoxy group on the phenyl ring facilitates oxidative cleavage under mild conditions.
Experimental Protocols
Formation of the Chiral Amide
This protocol describes the coupling of a carboxylic acid with (S)-1-(4-methoxyphenyl)ethylamine.
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
(S)-1-(4-Methoxyphenyl)ethylamine hydrochloride
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C and add thionyl chloride (1.2 equiv) dropwise. Let the reaction warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: In a separate flask, suspend (S)-1-(4-methoxyphenyl)ethylamine hydrochloride (1.0 equiv) in anhydrous DCM and cool to 0 °C. Add triethylamine (2.2 equiv) and stir for 15 minutes. To this mixture, add a solution of the freshly prepared acid chloride in anhydrous DCM dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography on silica gel to obtain the pure chiral amide.
Diastereoselective Alkylation of the Chiral Amide
This protocol outlines the α-alkylation of the chiral amide.
Materials:
-
Chiral amide (from step 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (solution in THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of LDA (1.1 equiv) in THF dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add the alkyl halide (1.2 equiv) dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours. The optimal reaction time may vary depending on the electrophile and should be determined by TLC analysis.
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by gas chromatography/high-performance liquid chromatography (GC/HPLC) analysis of the crude product.
Oxidative Cleavage of the Chiral Auxiliary
This protocol describes the removal of the 1-(4-methoxyphenyl)ethyl group to afford the chiral carboxylic acid.
Materials:
-
Alkylated chiral amide (from step 2)
-
Acetonitrile
-
Water
-
Ceric ammonium nitrate (CAN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the alkylated amide (1.0 equiv) in a mixture of acetonitrile and water (e.g., 3:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Oxidative Cleavage: In a separate flask, dissolve ceric ammonium nitrate (2.5-3.0 equiv) in water and add this solution dropwise to the amide solution at 0 °C. The reaction mixture will typically turn orange/red. Stir the reaction at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the color of the reaction mixture fades. Add diethyl ether and separate the layers.
-
Extraction of Carboxylic Acid: Extract the aqueous layer with diethyl ether (3 x 20 mL). To the aqueous layer, add 1 M HCl to acidify to pH ~2. Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation of the Product: Combine the ethyl acetate extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.
-
Purification and Analysis: Purify the carboxylic acid by a suitable method, such as crystallization or chromatography. The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.
Data Presentation
The following table summarizes representative quantitative data for the diastereoselective alkylation of N-acyl derivatives of chiral phenylethylamine auxiliaries, which are structurally similar to 1-(4-methoxyphenyl)ethylamine.
| Entry | Carboxylic Acid | Alkylating Agent | Base | Diastereomeric Excess (de) | Yield (%) |
| 1 | Propanoic Acid | Methyl Iodide | LDA | >95% | 85-95 |
| 2 | Propanoic Acid | Benzyl Bromide | LDA | >98% | 80-90 |
| 3 | Phenylacetic Acid | Ethyl Iodide | NaHMDS | >90% | 75-85 |
Note: The data presented are for analogous systems and serve as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.
Visualization of Experimental Workflow
Caption: Workflow for the asymmetric synthesis of α-substituted carboxylic acids.
Signaling Pathway of Stereochemical Induction
The stereochemical outcome of the alkylation step is dictated by the conformation of the lithium enolate intermediate. The bulky p-methoxyphenyl group of the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. Chelation of the lithium cation between the enolate oxygen and the amide carbonyl oxygen further rigidifies the transition state, enhancing the facial selectivity.
Caption: Model for diastereoselective alkylation.
Note: The image in the DOT script is a placeholder. A proper chemical drawing of the chelated enolate would be required for accurate representation.
References
Application Note: Determination of Enantiomeric Excess using High-Performance Liquid Chromatography (HPLC)
Introduction
The stereochemistry of a chiral molecule is a critical attribute in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] Therefore, the accurate determination of enantiomeric excess (e.e.) is a crucial step in the development and quality control of chiral drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][4] This application note provides a detailed protocol for the determination of the enantiomeric excess of a resolved compound using chiral HPLC, with a specific example for the analysis of Ibuprofen.
Principle of Chiral HPLC Separation
Chiral separation by HPLC is achieved by creating a diastereomeric interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[1][2] The CSP is a solid support, typically silica-based, that has a chiral molecule bonded to its surface.[2] As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.[1][2] The differential interaction is based on the formation of transient diastereomeric complexes, which can be influenced by various factors including hydrogen bonding, π-π interactions, and steric hindrance.[2] The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution.[2]
Experimental Protocols
This section outlines the general procedure for determining enantiomeric excess by chiral HPLC, followed by a specific protocol for the analysis of Ibuprofen enantiomers.
General Protocol for Enantiomeric Excess Determination by HPLC
-
Column Selection and Conditioning:
-
Select an appropriate chiral HPLC column based on the chemical properties of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used.[2][5]
-
Condition the column with the chosen mobile phase at a low flow rate (e.g., 0.2 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
HPLC Analysis:
-
Set the HPLC system parameters, including the mobile phase composition, flow rate, column temperature, and UV detection wavelength.
-
Inject a known volume of the prepared sample (e.g., 10 µL) into the HPLC system.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
-
Data Analysis and Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Specific Protocol: Enantiomeric Separation of Ibuprofen
This protocol describes the separation of (R)- and (S)-Ibuprofen enantiomers using a chiral HPLC method. The pharmacological activity of ibuprofen is primarily associated with the (S)-enantiomer.[1]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral HPLC Column: Chiralpak AGP (10 cm x 4.0 mm, 5 µm)[6]
-
Mobile Phase: 100 mM Phosphate buffer (pH 7.0)[6]
-
Flow Rate: 0.7 mL/min[6]
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm[6]
-
Ibuprofen standard (racemic mixture)
-
Solvent for sample preparation: Methanol
Procedure:
-
Mobile Phase Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.0. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of racemic ibuprofen in methanol. Further dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Sample Preparation: For a tablet sample, dissolve a portion equivalent to 10 mg of ibuprofen in methanol, sonicate for 30 minutes, and dilute to 10 mL.[6] Filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the Chiralpak AGP column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is obtained.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (typically less than 9 minutes for this method).[6]
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order should be confirmed with individual enantiomer standards if available.
-
Integrate the peak areas and calculate the enantiomeric excess as described in the general protocol. A resolution of greater than 1.5 should be achieved for accurate quantification.[6]
-
Data Presentation
The following table summarizes typical chromatographic parameters for the chiral separation of various pharmaceutical compounds.
| Compound | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |
| Ibuprofen | Chiralpak AGP | 10 cm x 4.0 mm, 5 µm | 100 mM Phosphate buffer (pH 7.0) | 0.7 | UV at 225 nm | < 9 for both enantiomers |
| Warfarin | Chiralpak IG | 25 cm x 4.6 mm, 20 µm | 100% Methanol | 1.0 | UV at 220 nm | R-enantiomer: ~4.4, S-enantiomer: ~4.8 |
| Propranolol | Chiralpak IA | Not specified | n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v) | 1.0 | Not specified | S(-)-enantiomer: 4.71, R(+)-enantiomer: 5.26 |
| Ketoprofen | Chirobiotic V | 15 cm x 4.6 mm | Tetrahydrofuran/0.5% Triethylamine acetate buffer (15:85 v/v) | 0.7 | Not specified | Baseline separation with R > 2.2 |
Mandatory Visualization
Caption: Workflow for HPLC Determination of Enantiomeric Excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Crystallization-Based Separation of 1-(4-Methoxyphenyl)ethylamine Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 1-(4-Methoxyphenyl)ethylamine are critical chiral building blocks in the synthesis of various pharmaceuticals. Due to the stereospecific nature of drug-receptor interactions, the separation of these enantiomers is a crucial step in drug development to ensure therapeutic efficacy and minimize potential side effects. Diastereomeric salt crystallization is a robust and scalable classical resolution technique for separating enantiomers of chiral amines. This method involves the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, and subsequent liberation of the free amine from the purified salt yields the desired enantiomer.
This document provides detailed application notes and experimental protocols for the separation of 1-(4-Methoxyphenyl)ethylamine diastereomers using crystallization techniques. The protocols are based on established methods for structurally similar compounds and general principles of diastereomeric resolution.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this separation technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties. The key steps are:
-
Diastereomeric Salt Formation: The racemic 1-(4-Methoxyphenyl)ethylamine is reacted with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Dibenzoyl-D-tartaric acid) in a suitable solvent. This acid-base reaction forms two diastereomeric salts.
-
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will be less soluble in the chosen solvent and will crystallize out of the solution upon cooling or concentration.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
-
Liberation of the Enantiomerically Pure Amine: The purified diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free, enantiomerically enriched amine. The resolving agent can often be recovered and reused.
Data Presentation
The selection of an appropriate resolving agent and solvent system is critical for a successful resolution. The following table summarizes quantitative data for the resolution of a structurally analogous compound, 1-(3-Methoxyphenyl)ethylamine, using (R)-(-)-Mandelic acid. This data serves as a strong starting point for the optimization of the resolution of 1-(4-Methoxyphenyl)ethylamine.
| Resolving Agent | Racemic Amine | Solvent System | Yield of Diastereomeric Salt (1st Crop) | Diastereomeric Excess (de%) (1st Crop) | Yield of Diastereomeric Salt (Recrystallized) | Diastereomeric Excess (de%) (Recrystallized) |
| (R)-(-)-Mandelic Acid | 1-(3-Methoxyphenyl)ethylamine | Methanol | 70% | 99% | 97% | 100% |
Data adapted from a study on a structurally similar compound and should be considered as a reference for method development.
Experimental Protocols
Protocol 1: Resolution with (R)-(-)-Mandelic Acid (Adapted from a similar compound)
This protocol is adapted from a successful resolution of the closely related 1-(3-methoxyphenyl)ethylamine and is expected to be a good starting point.
Materials:
-
Racemic 1-(4-Methoxyphenyl)ethylamine
-
(R)-(-)-Mandelic acid
-
Methanol
-
2-Propanol
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, separatory funnel, etc.)
-
Heating/stirring plate
-
Rotary evaporator
Procedure:
Step 1: Diastereomeric Salt Formation and Initial Crystallization
-
In an Erlenmeyer flask, dissolve racemic 1-(4-Methoxyphenyl)ethylamine (1.0 equivalent) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (R)-(-)-Mandelic acid (0.5 to 1.0 equivalent) in warm methanol.
-
Slowly add the mandelic acid solution to the stirred amine solution at room temperature. The mixture may become warm.
-
Allow the solution to cool slowly to room temperature to induce crystallization. The formation of crystals of the less soluble diastereomeric salt should be observed. For further crystallization, the flask can be placed in a refrigerator or an ice bath.
-
Isolate the crystalline salt by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the collected crystals under vacuum.
Step 2: Recrystallization of the Diastereomeric Salt
-
Dissolve the dried diastereomeric salt from Step 1 in a minimal amount of hot 2-propanol.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and dry under vacuum.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the purified diastereomeric salt in a mixture of water and dichloromethane.
-
While stirring, slowly add 1 M NaOH solution until the salt completely dissolves and the aqueous layer is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-(4-Methoxyphenyl)ethylamine.
Protocol 2: General Procedure for Resolution with a Tartaric Acid Derivative (e.g., (+)-Dibenzoyl-D-tartaric acid)
This protocol provides a general framework for using tartaric acid derivatives, which are common resolving agents for amines.[1][2] Optimization of the solvent, temperature, and molar ratios will be necessary.
Materials:
-
Racemic 1-(4-Methoxyphenyl)ethylamine
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) or other tartaric acid derivative
-
Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Diastereomeric Salt Formation and Crystallization
-
In a flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a suitable solvent, with gentle heating if necessary.[1]
-
In a separate flask, dissolve racemic 1-(4-Methoxyphenyl)ethylamine (1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the stirred solution of the tartaric acid derivative at room temperature.[1]
-
Stir the mixture and allow it to cool to room temperature. The less soluble diastereomeric salt should begin to crystallize. The process can be aided by cooling in an ice bath or by seeding with a small crystal of the desired salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.[2]
-
Dry the crystals under vacuum.
Step 2: Liberation of the Free Amine
-
Suspend the dried diastereomeric salt in water.
-
Slowly add a 50% sodium hydroxide solution while stirring until the salt completely dissolves and the solution is strongly basic (pH > 12).[1]
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with an organic solvent like diethyl ether or dichloromethane (perform the extraction three times).[1]
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Visualizations
Caption: Experimental workflow for diastereomeric salt crystallization.
Caption: Key parameters influencing diastereomeric resolution.
References
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 1-(4-Methoxyphenyl)ethylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiopure 1-(4-methoxyphenyl)ethylamine is a critical chiral building block and resolving agent in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2][3] Its applications include its use as a chiral auxiliary and as a key intermediate in the asymmetric synthesis of complex molecules.[1][2][3] This document provides detailed protocols for the large-scale synthesis of enantiopure 1-(4-methoxyphenyl)ethylamine hydrochloride, focusing on reproducible and scalable methodologies. The two primary strategies discussed are asymmetric reductive amination and chiral resolution of the racemic amine.
Data Presentation
The following table summarizes the quantitative data for the different synthesis strategies, providing a comparative overview of their efficiency and effectiveness on a large scale.
| Method | Key Reagents | Catalyst/Resolving Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Asymmetric Reductive Amination | 4-Methoxyacetophenone, (S)-(-)-α-Methylbenzylamine | 10% Pd/C | Ethyl Acetate | 35-40 | 10-12 | >80 (crude amine) | >99.5 (as PTSA salt) | [1] |
| Chiral Resolution | (±)-1-(4-Methoxyphenyl)ethylamine | (S)-2-(2-Naphthyl)glycolic acid | Not specified | Not specified | Not specified | Not specified | 87 (initial) | [1][2] |
| Biocatalytic Reductive Amination | 4-Methoxyacetophenone, Ammonia/Methylamine | Imine Reductase (IRED) | Buffer | 30 | 24 | High to quantitative | >96 | [4][5] |
Experimental Protocols
Method 1: Asymmetric Synthesis via Diastereoselective Reductive Amination
This protocol details a robust and scalable method for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, which can then be converted to the hydrochloride salt. The strategy relies on the formation of a chiral imine using a chiral auxiliary, followed by a diastereoselective reduction and subsequent removal of the auxiliary.
Step 1: Synthesis of (S)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine
-
To a suitable reaction vessel, add 4-methoxyacetophenone (100 g, 0.66 mol) and (S)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol).[2]
-
Heat the mixture with stirring under a nitrogen atmosphere.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the crude product is typically used directly in the next step without further purification.
Step 2: Diastereoselective Reduction to (S,S)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine
-
Dissolve the crude imine from Step 1 in ethyl acetate (800 ml).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (7.2 g).
-
Pressurize the reactor with hydrogen gas to 8-12 kg/cm ² and heat the reaction mixture to 35-40°C.[2]
-
Maintain the reaction under these conditions for 10-12 hours, monitoring for hydrogen uptake.
-
After the reaction is complete, cool the mixture to room temperature and filter off the catalyst through a celite bed.
-
Wash the celite bed with ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude diastereomeric amine.
Step 3: Formation and Isolation of the p-Toluenesulfonic Acid (PTSA) Salt
-
Dissolve the crude amine in ethyl acetate (600 ml).
-
Add p-toluenesulfonic acid (135 g, 0.70 mol) and heat the mixture to 45-50°C for 30 minutes.[1]
-
Cool the reaction mixture to 5-10°C and stir for approximately 6 hours to facilitate crystallization.
-
Filter the resulting solid, wash with cold ethyl acetate, and dry to yield (S,S)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine PTSA salt. This step is crucial for enhancing the diastereomeric purity.[1] A chiral purity of >99.5% can be achieved at this stage.[1]
Step 4: Liberation of (S)-(-)-1-(4-Methoxyphenyl)ethylamine
-
Suspend the PTSA salt (120 g, 0.28 mol) in water (950 ml).
-
Add 10% sodium hydroxide solution until the pH is basic, which liberates the free amine.[1]
-
Extract the aqueous layer with dichloromethane (2 x 350 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free (S)-(-)-1-(4-methoxyphenyl)ethylamine.
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the purified (S)-(-)-1-(4-methoxyphenyl)ethylamine in a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain enantiopure (S)-1-(4-methoxyphenyl)ethylamine hydrochloride.
Method 2: Chiral Resolution of Racemic 1-(4-Methoxyphenyl)ethylamine
This method involves the separation of a racemic mixture of 1-(4-methoxyphenyl)ethylamine using a chiral resolving agent. While potentially less direct than asymmetric synthesis, it can be an effective strategy, especially if the racemic amine is readily available.
Step 1: Preparation of Racemic 1-(4-Methoxyphenyl)ethylamine
-
A common method for preparing the racemic amine is through the reductive amination of 4-methoxyacetophenone.[6]
-
Combine 4-methoxyacetophenone with a suitable amine source (e.g., ammonia or an ammonium salt) and a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation).[7]
Step 2: Diastereomeric Salt Formation
-
Dissolve the racemic 1-(4-methoxyphenyl)ethylamine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a stoichiometric amount of a chiral resolving agent, such as (S)-2-(2-Naphthyl)glycolic acid or a derivative of tartaric acid.[2][8]
-
Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution.
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Filter the crystalline solid and wash it with a small amount of cold solvent.
-
The optical purity of the salt can be improved by recrystallization from a suitable solvent.[2]
Step 4: Liberation of the Enantiopure Amine
-
Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide or sodium carbonate) to liberate the free amine.
-
Extract the enantiopure amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the enantiopure 1-(4-methoxyphenyl)ethylamine.
Step 5: Formation of the Hydrochloride Salt
-
Follow the same procedure as described in Step 5 of Method 1 to convert the free amine to its hydrochloride salt.
Visualizations
The following diagrams illustrate the key workflows for the large-scale synthesis of enantiopure this compound.
References
- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 2. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Application Notes: 1-(4-Methoxyphenyl)ethylamine Hydrochloride as a Key Precursor in Pharmaceutical Intermediate Synthesis
Introduction
1-(4-Methoxyphenyl)ethylamine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical intermediates. Its structural features, particularly the chiral center and the methoxyphenyl group, make it a valuable precursor for creating complex, enantiomerically pure molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor.
Key Application: Synthesis of Anacetrapib Intermediate
This compound is a crucial starting material for the synthesis of the chiral oxazolidinone intermediate of Anacetrapib. Anacetrapib is an investigational drug that was developed to raise high-density lipoprotein (HDL) cholesterol levels. The stereochemistry of the final compound is critical for its pharmacological activity, and the use of enantiomerically pure this compound is essential for establishing the correct stereocenter in the oxazolidinone intermediate.
Experimental Protocols
Protocol 1: Synthesis of (4S)-4-(4-Methoxyphenyl)-3-(4-pentafluoropentyloxy)benzoyl)-1,3-oxazolidin-2-one
This protocol outlines a key step in the synthesis of an Anacetrapib intermediate starting from a derivative of 1-(4-methoxyphenyl)ethylamine. The initial step, which is the resolution of racemic 1-(4-methoxyphenyl)ethylamine to obtain the desired (S)-enantiomer, is a standard procedure and is assumed to have been performed to yield the starting material for the subsequent acylation reaction.
Objective: To synthesize the chiral oxazolidinone intermediate of Anacetrapib.
Materials:
-
(S)-1-(4-Methoxyphenyl)ethylamine
-
4-(Pentafluoropentyloxy)benzoyl chloride
-
A suitable solvent (e.g., Dichloromethane)
-
A base (e.g., Triethylamine)
-
Reagents for oxazolidinone formation (e.g., phosgene or a phosgene equivalent like triphosgene)
Procedure:
-
Acylation:
-
Dissolve (S)-1-(4-methoxyphenyl)ethylamine in dichloromethane in a reaction vessel.
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-(pentafluoropentyloxy)benzoyl chloride in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude amide.
-
-
Cyclization (Oxazolidinone Formation):
-
The crude amide from the previous step is then cyclized to form the oxazolidinone ring. This can be achieved using various methods, including reaction with phosgene or a safer alternative like triphosgene in the presence of a base.
-
The specific conditions for this step, such as temperature and reaction time, will depend on the chosen reagent and are typically optimized for yield and purity.
-
-
Purification:
-
The resulting crude oxazolidinone is purified by column chromatography on silica gel to yield the final product.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of the Anacetrapib intermediate. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) of Starting Material | >99% | |
| Yield of Acylation Step | 85-95% | Assumed based on similar literature procedures |
| Yield of Cyclization Step | 70-85% | Assumed based on similar literature procedures |
| Overall Yield | 60-80% | Calculated from individual step yields |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Synthetic workflow for the Anacetrapib intermediate.
Caption: Mechanism of action of Anacetrapib.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. All chemical syntheses should be performed by qualified individuals in a well-equipped laboratory, adhering to all safety precautions.
Safe handling and storage procedures for 1-(4-Methoxyphenyl)ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and storage of 1-(4-Methoxyphenyl)ethylamine hydrochloride. Adherence to these protocols is crucial to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Summary
This compound and its free base are classified as hazardous materials. The primary hazards include:
-
Skin Sensitization: May cause an allergic skin reaction[1].
-
Respiratory Irritation: May cause respiratory irritation[3].
A summary of key safety information is presented in the table below.
| Parameter | Data | Source(s) |
| GHS Hazard Statements | H302, H314, H317, H318, H335 | [1][2][3][4][5] |
| Signal Word | Danger | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents | [6][7] |
| Storage Temperature | Room temperature, in a cool, dry place | [2][6][8] |
| Solubility | Soluble in water and alcohol | [6] |
Experimental Protocols
All personnel handling this compound must use the following PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[1][4][9].
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber)[1][4][9].
-
Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, use chemical-resistant aprons and boots[1][4][9].
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust or aerosols, use a full-face respirator with an appropriate filter[1][3].
Caption: Personal Protective Equipment (PPE) Workflow.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][4][9][10].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing[1][4][10]. Do not breathe dust, fumes, or vapors[1][3][4].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1][3][10].
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1][3][4].
-
Container: Store in a tightly closed container[2][3][6][10].
-
Location: Keep in a dry, cool, and well-ventilated place[2][3][6][10]. Some sources recommend storing in a dark place under an inert atmosphere[8].
-
Security: The storage area should be locked to restrict access[1][3].
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents[6][7].
Caption: Chemical Storage and Segregation Protocol.
-
Spill Containment: In case of a spill, evacuate the area. Prevent further leakage if it is safe to do so. Avoid dust formation[1].
-
Cleanup: For small spills, use an inert absorbent material. For larger spills, dike the area and collect the material in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment if necessary[1][3].
-
First Aid - Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][2][3][4].
-
First Aid - Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[2][3][4].
-
First Aid - Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][4].
-
First Aid - Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[3][4].
Caption: Emergency Response Workflow for Spills/Exposure.
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(-)-1-(4-Methoxyphenyl)ethylamine - Chiral Amine for Pharmaceutical Synthesis at Best Price [jigspharma.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine|BLD Pharm [bldpharm.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.fr [fishersci.fr]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives from the starting material 1-(4-Methoxyphenyl)ethylamine hydrochloride. The primary routes of derivatization focus on N-acylation and N-alkylation (via reductive amination) of the primary amine, as well as the formation of Schiff bases and subsequent cyclization reactions to yield heterocyclic compounds.
Synthesis of N-Acyl Derivatives
N-acylation is a fundamental method to introduce a variety of functional groups to the amine, potentially modulating its biological activity.
General Protocol for N-Acetylation
This protocol describes the synthesis of N-(1-(4-methoxyphenyl)ethyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 1-(4-methoxyphenyl)ethylamine (1.0 eq) in the chosen solvent, add the base (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Representative Quantitative Data for N-Acyl Derivatives
| Acylating Agent | Product Name | Yield (%) | Melting Point (°C) | Reference |
| Benzoyl chloride | N-(4-methoxyphenyl)benzamide | 95 | - | [1] |
| 1-Naphthoyl chloride | N-(4-methoxyphenyl)-1-naphthamide | 88 | - | [1] |
| Picolinic acid | N-(4-methoxyphenyl)picolinamide | 70 | 89-90 | [2] |
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone and are versatile intermediates for the synthesis of various bioactive molecules.
Protocol for Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine
This protocol details the synthesis of a specific Schiff base derivative.
Materials:
-
1-(4-Methoxyphenyl)ethylamine
-
4-Nitrocinnamaldehyde
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 4-nitrocinnamaldehyde (1.0 eq) in ethanol.
-
To this solution, add 1-(4-methoxyphenyl)ethylamine (1.0 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol.
-
The crude product can be purified by recrystallization from hot ethanol.
Table 2: Quantitative Data for a Schiff Base Derivative
| Aldehyde | Product Name | Yield (%) | Melting Point (°C) | Reference |
| 4-Nitrocinnamaldehyde | (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine | 89 | 94 | [3] |
Synthesis of N-Alkyl Derivatives via Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.
General Protocol for Reductive Amination with Benzaldehydes
This protocol outlines the synthesis of N-benzyl-1-(4-methoxyphenyl)ethylamine derivatives.
Materials:
-
1-(4-Methoxyphenyl)ethylamine
-
Substituted benzaldehyde (e.g., benzaldehyde, p-methoxybenzaldehyde)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 1-(4-methoxyphenyl)ethylamine (1.0 eq) and the substituted benzaldehyde (1.0 eq) in the chosen solvent.
-
Add a catalytic amount of acetic acid if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Slowly add the reducing agent (1.2-1.5 eq) in portions.
-
Continue stirring at room temperature for an additional 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Representative Quantitative Data for Reductive Amination
| Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |
| p-Methoxybenzaldehyde | H₂/Co-catalyst | - | 72-96 | [4] |
| Benzaldehyde | H₂/Pt/C | - | 83 | [5] |
Synthesis of Heterocyclic Derivatives: Pyrazolines
Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities. They can be synthesized from chalcones, which in turn can be prepared from precursors derived from 1-(4-methoxyphenyl)ethylamine after suitable functional group transformations. This represents a multi-step synthetic pathway.
General Workflow for Pyrazoline Synthesis
The synthesis of pyrazoline derivatives involves a two-step process: the formation of a chalcone followed by its cyclization with a hydrazine derivative.
Caption: General workflow for the synthesis of pyrazoline derivatives.
Protocol for Pyrazoline Synthesis from Chalcones
This protocol outlines the cyclization of a chalcone with hydrazine hydrate.[6]
Materials:
-
Chalcone (derived from a 4-methoxyphenyl precursor)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and reflux condenser
Procedure:
-
Dissolve the chalcone (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate or phenylhydrazine (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Potential Signaling Pathways and Biological Activities
Derivatives of phenethylamine, the core structure of 1-(4-methoxyphenyl)ethylamine, are known to interact with various components of the central nervous system. The novel synthesized compounds could potentially modulate monoamine neurotransmission.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Diastereomeric Salt Crystallization Yield
Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve the yield of their chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution via diastereomeric salt crystallization?
A: The principle of diastereomeric salt crystallization involves converting a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties.[1] This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent to form diastereomeric salts.[2] These salts, having different solubilities, can then be separated by fractional crystallization.[1][2] The less soluble diastereomer crystallizes preferentially, allowing for its isolation.[3] Subsequently, the pure enantiomer can be recovered by breaking the salt.[1][3]
Q2: What are the primary factors I should investigate if I'm getting a low yield of the desired crystalline salt?
A: Low yields in diastereomeric salt crystallization can stem from several factors. The most critical parameters to investigate are:
-
Solvent System: The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to the preferential crystallization of the less soluble salt.[4] Experimenting with a range of solvents with varying polarities is crucial.[4]
-
Resolving Agent: The choice of resolving agent is critical, as not all agents will form salts with sufficient differences in physical properties for easy separation.[4] It is common to screen several resolving agents to find the most effective one.[4]
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[4][5]
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts.[4] A controlled cooling profile is often critical for achieving high yield and purity.[4]
-
Supersaturation: The level of supersaturation dictates the nucleation and crystal growth rate.[4] Controlling supersaturation is key to obtaining a good yield of high-quality crystals.[4]
Q3: I've screened multiple solvents and resolving agents, but the yield remains poor. What advanced strategies can I employ?
A: If basic screening is unsuccessful, you can explore more advanced techniques:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can dramatically improve yields, sometimes approaching 100%.[4] CIDT is applicable when the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes out of solution, driving the equilibrium towards the formation of the desired product.[4][6]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[4] This is particularly useful when the desired salt is not the one that crystallizes under equilibrium conditions.[4]
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Issue 1: No Crystals Form, or an Oil Precipitates Instead
Q: I have combined my racemic mixture with the resolving agent in a solvent, but no crystals are forming, or I'm observing an oily precipitate. What steps should I take?
A: The formation of an oil ("oiling out") or a failure to crystallize are common hurdles in diastereomeric salt resolution, often stemming from issues with solubility, supersaturation, or the inherent properties of the salts.[7] Here is a systematic guide to troubleshoot this problem:
-
Inappropriate Solvent System: The choice of solvent is critical.[7] An ideal solvent will have a significant solubility difference between the two diastereomeric salts.[4][7]
-
Insufficient Supersaturation: Crystallization will not occur if the concentration of the diastereomeric salt is below its solubility limit.[7]
-
Excessively High Supersaturation: This can lead to rapid nucleation and the formation of an oil rather than crystals.[5][7]
-
High Impurity Levels: Impurities in the starting materials can inhibit nucleation and crystal growth.[5]
-
Solution: Ensure the starting materials are of high purity.[5]
-
Caption: Troubleshooting workflow for no crystal formation or oiling out.
Issue 2: Crystals Form, but with Low Diastereomeric Excess (DE)
Q: I'm getting crystals, but analysis shows a low diastereomeric excess. How can I improve the selectivity of the crystallization?
A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.[5]
-
Suboptimal Solvent Choice: The solvent system is not effectively discriminating between the two diastereomers.[5]
-
Solution: A thorough solvent screen is crucial. The goal is to find a solvent that maximizes the solubility difference between the two salts.[5]
-
-
Crystallization is Too Rapid: Fast crystallization, often caused by rapid cooling or high supersaturation, can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[5]
-
Solution: Implement a slower, more controlled cooling profile. Reduce the initial concentration of the solution.[5]
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent can influence the outcome.
-
Solution: While a 1:1 ratio is common, experimenting with a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective.[5]
-
-
Insufficient Purity: A single crystallization step is often insufficient to achieve high purity.
-
Solution: Perform one or more recrystallizations of the obtained diastereomeric salt.[5]
-
Issue 3: Good Purity Crystals Form, but the Overall Yield is Low
Q: The crystals I've isolated have high diastereomeric excess, but the yield is very low. How can I increase it?
A: Low yield suggests that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.[5]
-
High Solubility of the Target Salt: Even the "less soluble" diastereomer may still have considerable solubility in the chosen solvent.[5]
-
Solution: Optimize the solvent system to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times.[5]
-
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.
-
Solution: Allow for a longer crystallization time to ensure maximum precipitation of the less soluble salt.
-
-
Suboptimal Stoichiometry: Using less than one equivalent of the resolving agent may decrease the overall yield of the salt.[7]
-
Solution: Screen stoichiometries from 0.5 to 1.0 equivalents to find the optimal balance between yield and selectivity.[7]
-
Data Presentation: Impact of Key Parameters on Yield and Purity
The following table summarizes the general effects of key experimental parameters on the yield and purity of diastereomeric salt crystallization.
| Parameter | Effect on Yield | Effect on Purity | Optimization Strategy |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization.[7] | Slower cooling generally improves purity by favoring thermodynamic equilibrium.[7] | A slow, controlled cooling profile is often optimal.[7] |
| Final Temperature | Lower temperatures decrease solubility, thus increasing yield.[7] | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[7] | Optimize for the best balance of yield and purity.[7] |
| Stirring/Agitation | Can improve yield by preventing localized supersaturation.[7] | Can either improve or decrease purity depending on the system's kinetics.[7] | Moderate, consistent agitation is generally recommended.[7] |
| Resolving Agent Stoichiometry | Using less than one equivalent may decrease the overall yield of the salt.[7] | Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity.[7] | Screen stoichiometries from 0.5 to 1.0 equivalents.[7] |
A proof of concept resolution experiment for pregabalin with L-tartaric acid resulted in a diastereomerically pure product with a 51.6% yield.[8] In another case, a crystallization-induced diastereomer transformation afforded an 89% yield of 95% e.e. (S)-1·L-DBTA.[9]
Experimental Protocols
General Protocol for Diastereomeric Salt Crystallization
This protocol outlines the general steps for the diastereomeric salt crystallization of a generic racemic acid with a chiral amine resolving agent.
Materials:
-
Racemic acid
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Acid (e.g., 1 M HCl) for salt breaking
-
Base (e.g., 1 M NaOH) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Salt Formation and Solvent Screening:
-
Dissolve a known amount of the racemic acid in a minimal amount of a heated solvent.[1]
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. The optimal molar ratio may vary and should be optimized.[1]
-
Slowly add the resolving agent solution to the acid solution with stirring.[1]
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.[1] If no crystals form, screen different solvents or solvent mixtures.[1]
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Recrystallization for Purity Enhancement:
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent.[1]
-
Acidify the aqueous layer (e.g., with 1 M HCl) to convert the salt back to the free acid.[1]
-
Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.[1]
-
Combine the organic extracts, dry over an anhydrous drying agent, and evaporate the solvent to yield the enantiomerically enriched acid.[1]
-
-
Analysis of Enantiomeric Excess (e.e.):
-
Determine the enantiomeric excess of the final product using an appropriate analytical technique, such as chiral HPLC or polarimetry.[1]
-
Caption: General workflow for chiral resolution via diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. approcess.com [approcess.com]
- 7. benchchem.com [benchchem.com]
- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
Troubleshooting low enantiomeric excess in chiral resolution
Welcome to the Technical Support Center for Chiral Resolution. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the separation of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for obtaining a low enantiomeric excess (e.e.) in a diastereomeric salt crystallization?
A low enantiomeric excess in classical resolutions often stems from several factors related to the crystallization process.[1] One of the primary issues is the partial co-precipitation of the more soluble diastereomeric salt along with the desired, less soluble salt.[1] This can be attributed to several factors:
-
Rapid Crystallization: If crystallization occurs too quickly, it can trap impurities and the undesired diastereomer within the crystal lattice.
-
Insufficient Solubility Difference: The chosen solvent may not provide a significant enough difference in solubility between the two diastereomeric salts.[2]
-
Suboptimal Solvent Polarity: A solvent that is too polar may dissolve both diastereomeric salts, preventing crystallization, while a solvent that is too non-polar could cause both to precipitate, leading to poor separation.
-
Incomplete Salt Formation: The reaction between the racemic mixture and the resolving agent may be incomplete, leaving unreacted starting material that can interfere with the crystallization process.[1]
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent is crucial. An improper ratio can lead to incomplete formation of the diastereomeric salts.[1]
-
Temperature Control: The solubility of the diastereomeric salts is temperature-dependent, making precise temperature control during crystallization vital for a successful resolution.[1]
-
Formation of Solid Solutions: In some cases, the two diastereomers can crystallize together in a single solid phase, known as a solid solution, which makes separation by simple filtration ineffective.
Q2: How does the choice of resolving agent impact the enantiomeric excess?
The resolving agent is a critical component in a successful chiral resolution. The interaction between the resolving agent and the enantiomers of the racemic mixture forms diastereomers with different physical properties, most importantly, solubility.[1] An ideal resolving agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in the chosen solvent than the salt formed with the other enantiomer. This large difference in solubility allows for the selective crystallization of one diastereomer, leading to a high enantiomeric excess in the crystalline material.[1]
Key considerations when selecting a resolving agent include:
-
Chemical Functionality: The resolving agent must have a functional group that can react with the racemic mixture to form diastereomeric salts. For example, chiral acids are used to resolve racemic bases, and chiral bases are used to resolve racemic acids.[3]
-
Structural Rigidity: More rigid resolving agents can lead to better-defined crystal packing and greater differentiation between the diastereomers, potentially resulting in a higher enantiomeric excess.
-
Availability and Cost: For large-scale applications, the resolving agent should be readily available in high enantiomeric purity and be cost-effective.[4]
It is common practice to screen a variety of resolving agents to find the most effective one for a particular separation.[5]
Q3: My kinetic resolution is resulting in low e.e. What are the potential causes and how can I troubleshoot this?
Low enantiomeric excess in a kinetic resolution can arise from several factors related to the reaction kinetics and conditions:
-
Low Selectivity Factor (s): The inherent selectivity of the catalyst or reagent for one enantiomer over the other may be insufficient. A low selectivity factor means that the rates of reaction for the two enantiomers are too similar. For a good kinetic resolution, a high selectivity factor is required.[6]
-
Reaction Conversion: The enantiomeric excess of both the unreacted starting material and the product is dependent on the reaction conversion. For the unreacted starting material, the e.e. increases with conversion. Conversely, the e.e. of the product is highest at the beginning of the reaction and decreases as the reaction progresses.[6] Stopping the reaction at the optimal conversion is crucial.
-
Racemization of Starting Material or Product: If the starting material or product racemizes under the reaction conditions, the enantiomeric excess will be diminished. This can be caused by factors such as temperature, pH, or the presence of certain reagents.[7]
-
Background Reaction: A non-selective background reaction can consume both enantiomers, lowering the overall enantiomeric excess.
Troubleshooting Strategies:
-
Catalyst/Reagent Screening: Screen different chiral catalysts or reagents to find one with a higher selectivity factor.
-
Optimize Reaction Conditions: Vary the temperature, solvent, and concentration to improve selectivity. Lower temperatures often lead to higher selectivity.[8]
-
Control Conversion: Monitor the reaction progress carefully and stop it at the optimal point to maximize the e.e. of either the remaining starting material or the product.
-
Check for Racemization: Analyze the enantiomeric purity of the starting material and product over time under the reaction conditions (without the resolving agent) to check for racemization. If racemization is occurring, reaction conditions need to be adjusted (e.g., lower temperature, different base/acid).
Q4: I am observing racemization of my resolved enantiomers during workup. How can I prevent this?
Racemization during workup is a common issue, particularly for compounds with stereocenters that are sensitive to acidic or basic conditions, or high temperatures.[9]
Strategies to Prevent Racemization:
-
Mild Workup Conditions: Use mild acids or bases for pH adjustments and perform extractions at low temperatures.
-
Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cold water bath). Avoid distillation at high temperatures if the compound is thermally labile.[9]
-
Minimize Time in Solution: Work up the reaction mixture as quickly as possible to minimize the time the enantiomers are in a solution where they might racemize.
-
Choice of Solvent: The solvent used during workup can sometimes influence the rate of racemization.
-
Buffer Solutions: In some cases, using buffered aqueous solutions can help to maintain a pH range where the enantiomers are more stable.
Troubleshooting Guides
Diastereomeric Salt Crystallization
This guide provides a systematic approach to troubleshooting low enantiomeric excess in diastereomeric salt crystallization.
Caption: Troubleshooting workflow for low enantiomeric excess in diastereomeric salt crystallization.
Data Presentation: Impact of Solvent and Temperature
The choice of solvent and the crystallization temperature are critical parameters that significantly influence the yield and enantiomeric excess of the resolved product. Below are illustrative tables demonstrating how to present quantitative data from screening experiments.
Table 1: Effect of Solvent on the Resolution of Racemic Amine A with (R)-Mandelic Acid
| Solvent | Yield (%) | Diastereomeric Excess (d.e.) of Crystals (%) |
| Methanol | 45 | 85 |
| Ethanol | 42 | 92 |
| Isopropanol | 38 | 95 |
| Acetonitrile | 30 | 75 |
| Ethyl Acetate | 25 | 60 |
| Toluene | 15 | 40 |
Note: The optimal solvent provides a high yield of crystals with a high diastereomeric excess.
Table 2: Effect of Crystallization Temperature on the Resolution of Racemic Acid B with (S)-Phenylethylamine in Ethanol
| Final Crystallization Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| 25 | 35 | 88 |
| 4 | 40 | 94 |
| -10 | 45 | 97 |
| -20 | 48 | 98 |
Note: Lowering the final crystallization temperature can often improve both the yield and the enantiomeric excess, but excessively low temperatures may cause the more soluble diastereomer to precipitate.[10]
Experimental Protocols
Protocol 1: Screening of Resolving Agents for a Racemic Amine
Objective: To identify an effective chiral resolving agent for the diastereomeric salt resolution of a racemic amine.
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
A selection of chiral acidic resolving agents (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-mandelic acid, (+)-camphor-10-sulfonic acid)[3]
-
A variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Small vials or a 96-well plate
-
Stirring plate and stir bars
-
Filtration apparatus
-
Chiral HPLC for analysis
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic amine in a suitable solvent (e.g., 1 M in methanol).
-
Prepare stock solutions of each resolving agent at the same concentration in the same solvent.
-
-
Salt Formation:
-
In a series of labeled vials, add a defined volume of the racemic amine stock solution (e.g., 0.1 mmol).
-
To each vial, add 0.5 molar equivalents of a different resolving agent stock solution (e.g., 0.05 mmol). Using 0.5 equivalents is often an efficient starting point for screening.[4]
-
Add a crystallization solvent to each vial. It is recommended to screen a few different solvents for each resolving agent.
-
Stir the mixtures at room temperature for a set period (e.g., 1 hour) to allow for salt formation.
-
-
Crystallization:
-
Heat the vials gently to ensure complete dissolution.
-
Allow the vials to cool slowly to room temperature, and then if necessary, cool further in a refrigerator or freezer to induce crystallization.
-
Observe the vials for crystal formation.
-
-
Isolation and Analysis:
-
Isolate any crystalline material by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals.
-
Liberate the free amine from the diastereomeric salt by treating with a base (e.g., aqueous NaOH) and extracting with an organic solvent.
-
Analyze the enantiomeric excess of the recovered amine using chiral HPLC.
-
Also analyze the mother liquor to determine the enantiomeric composition of the amine remaining in solution.
-
-
Evaluation:
-
The most promising resolving agents will be those that provide a high yield of crystalline salt with a high diastereomeric excess.
-
Caption: Experimental workflow for screening chiral resolving agents.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
Objective: To determine the enantiomeric excess of a chiral compound.
Materials:
-
Sample of the chiral compound
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
High-purity solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)
-
0.45 µm syringe filters
Methodology:
-
Method Development/Selection:
-
Consult literature or column selection guides to choose a chiral stationary phase (CSP) that is known to be effective for the class of compound being analyzed.
-
A common starting mobile phase for normal phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 hexane:isopropanol.[11]
-
-
Sample Preparation:
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample (e.g., 5-10 µL) onto the column.
-
Run the chromatogram and record the data.
-
-
Optimization (if necessary):
-
If the enantiomers are not well-resolved, adjust the mobile phase composition. Increasing the alcohol content generally decreases retention time but may also affect resolution.[12]
-
Optimize the flow rate. Lower flow rates can sometimes improve resolution.[12]
-
Vary the column temperature. Temperature can influence selectivity.[13]
-
For basic or acidic analytes, adding a modifier to the mobile phase (e.g., 0.1% diethylamine for bases or 0.1% trifluoroacetic acid for acids) can improve peak shape.[11]
-
-
Data Analysis and Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Caption: Experimental workflow for determining enantiomeric excess by chiral HPLC.
References
- 1. Catalytic Parallel Kinetic Resolution under Homogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. onyxipca.com [onyxipca.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 7. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for synthesis of 1-(4-Methoxyphenyl)ethylamine HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Methoxyphenyl)ethylamine HCl.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(4-Methoxyphenyl)ethylamine?
A1: The most prevalent and versatile method is the reductive amination of 4-methoxyacetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (like ammonia or ammonium salts), which is then reduced in situ to the desired primary amine.[1][2][3]
Q2: What are the typical reagents used in the reductive amination process?
A2: Key reagents include:
-
Starting Material: 4-methoxyacetophenone.
-
Amine Source: Ammonium formate, formamide, or ammonia.[1][4]
-
Reducing Agent: A variety of reducing agents can be used, with common choices being sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂ with a catalyst like Pd/C).[2][5]
-
Solvent: Methanol (MeOH), ethanol (EtOH), dichloromethane (DCM), or 1,2-dichloroethane (DCE) are frequently used.[6]
Q3: How is the final hydrochloride (HCl) salt of 1-(4-Methoxyphenyl)ethylamine prepared?
A3: After the reductive amination is complete and the crude amine base is isolated, it is typically dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate).[7] Anhydrous HCl (either as a gas or a solution in an organic solvent) is then added to precipitate the hydrochloride salt, which can be isolated by filtration and purified by recrystallization.[7][8][9]
Q4: What are the main advantages of using a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN over NaBH₄?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are more selective for the imine/iminium ion intermediate over the starting ketone.[2] This selectivity minimizes a common side reaction where the 4-methoxyacetophenone is prematurely reduced to the corresponding alcohol (1-(4-methoxyphenyl)ethanol), thus improving the overall yield of the desired amine.[2]
Experimental Protocols
Protocol 1: Reductive Amination using Catalytic Hydrogenation
This protocol is adapted from an industrial process and is suitable for larger scale synthesis.[7]
-
Imine Formation: A mixture of 4-methoxyacetophenone (100 g, 0.66 mol) and (S)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol) is heated to 125-130°C for 6-8 hours with azeotropic removal of water.
-
Reduction: The resulting crude imine (180 g) is dissolved in ethyl acetate (800 ml). 10% Palladium on carbon (Pd/C, 7.2 g) is added.
-
The mixture is stirred under a hydrogen atmosphere (8-12 kg/cm ²) at 35-40°C for 10-12 hours.
-
Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude amine.
-
Salt Formation: The crude product is dissolved in a suitable solvent like isopropanol (IPA). 14% IPA/HCl is added at 25-30°C and stirred for 30 minutes.
-
Purification: The solvent is concentrated under reduced pressure, and the resulting solid is crystallized from ethyl acetate to yield pure 1-(4-Methoxyphenyl)ethylamine HCl.[7]
Protocol 2: Lab-Scale Reductive Amination using Sodium Borohydride
This protocol is a general laboratory procedure.
-
Imine Formation: In a round-bottom flask, dissolve 4-methoxyacetophenone (10 mmol, 1 equiv.) and ammonium acetate (30-40 mmol, 3-4 equiv.) in 20 mL of methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (15 mmol, 1.5 equiv.) portion-wise over 15-20 minutes, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until completion as monitored by TLC.
-
Work-up: Quench the reaction by slowly adding 1M HCl. Evaporate the methanol. Add water and a non-polar organic solvent (e.g., ethyl acetate).
-
Basify the aqueous layer with NaOH to a pH > 10 and extract the product with the organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
-
Salt Formation: Dissolve the amine in diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid.
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Parameter | Method 1: Catalytic Hydrogenation[7] | Method 2: Leuckart Reaction[10] | Method 3: NaBH(OAc)₃ |
| Starting Material | 4-methoxyacetophenone | Acetophenone (analogous) | General Ketones |
| Amine Source | Chiral Amine (example) | Formamide | Ammonia/Primary Amine |
| Reducing Agent | H₂ / 10% Pd/C | Formic Acid (in situ) | NaBH(OAc)₃ |
| Solvent | Ethyl Acetate | None / Formamide | Dichloromethane (DCM) |
| Temperature | 35-40°C (Reduction) | 180-250°C | Room Temperature |
| Pressure | 8-12 kg/cm ² | Atmospheric | Atmospheric |
| Typical Yield | High (not specified) | Up to 89% (optimized) | Generally good to high |
Table 2: Troubleshooting Guide - Quantitative Parameters
| Issue | Parameter to Check | Recommended Range/Value | Potential Consequence of Deviation |
| Low Yield | Molar ratio of Amine Source to Ketone | 2-10 equivalents | Insufficient imine formation. |
| Molar ratio of Reducing Agent to Ketone | 1.2 - 2.0 equivalents | Incomplete reduction of the imine. | |
| Reaction Temperature (NaBH₄) | 0°C to Room Temp | Higher temps can increase side products. | |
| pH (for NaBH₃CN) | 4 - 5 | Incorrect pH inhibits imine formation or reductant activity. | |
| Alcohol Byproduct | Choice of Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | NaBH₄ can readily reduce the starting ketone.[2] |
| Order of Addition (for NaBH₄) | Add after imine formation | Premature addition reduces ketone.[2] | |
| Dimer (Secondary Amine) | Molar ratio of Amine Source | Use large excess of ammonia source | Limits reaction of product amine with starting ketone. |
Troubleshooting Guide
Problem: Low or no product yield.
-
Possible Cause 1: Inefficient imine formation.
-
Solution: The equilibrium between the ketone, amine, and imine may not favor the imine. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials.[11] Adding a dehydrating agent like molecular sieves can be beneficial. For some methods, a catalytic amount of acid (e.g., acetic acid) can promote imine formation, but the pH must be carefully controlled (ideally pH 4-5).[11]
-
-
Possible Cause 2: Inactive reducing agent.
-
Solution: Hydride reducing agents like sodium borohydride can decompose upon improper storage. Test the activity of the reducing agent on a simple, reliable substrate.[11]
-
-
Possible Cause 3: Premature reduction of the ketone.
Problem: Significant amount of 1-(4-methoxyphenyl)ethanol byproduct is observed.
-
Possible Cause: The reducing agent is reducing the starting ketone.
-
Solution: As mentioned above, this is a classic issue with less selective borohydrides. The best solution is to use NaBH(OAc)₃, which is highly selective for the imine.[2] If you must use NaBH₄, ensure the imine is fully formed before its addition and maintain a low temperature (0°C) during the addition.[2]
-
Problem: Formation of a secondary amine byproduct.
-
Possible Cause: The product primary amine is reacting with another molecule of the starting ketone.
-
Solution: This can be suppressed by using a large excess of the ammonia source (e.g., ammonium formate or ammonium acetate). This ensures the ketone is more likely to react with the ammonia source rather than the product amine.
-
Problem: Difficulty in crystallizing the final HCl salt.
-
Possible Cause 1: Presence of impurities.
-
Solution: Ensure the free amine is sufficiently pure before attempting salt formation. Purification via column chromatography may be necessary. Washing the crude amine with brine to remove water-soluble impurities can also help.
-
-
Possible Cause 2: Incorrect solvent system.
-
Solution: The hydrochloride salt may be too soluble in the chosen solvent.[13] If crystallization does not occur in a solvent like isopropanol or ethyl acetate, try adding a less polar co-solvent like diethyl ether or hexane to induce precipitation.[9] Cooling the solution can also promote crystallization.
-
Visualizations
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. [PDF] Hitchhiker’s Guide to Reductive Amination | Semantic Scholar [semanticscholar.org]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-Methoxyphenyl)ethylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from 1-(4-Methoxyphenyl)ethylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can vary depending on the synthetic route. If prepared via reductive amination of 4-methoxyacetophenone, potential impurities include unreacted 4-methoxyacetophenone, the corresponding alcohol by-product (1-(4-methoxyphenyl)ethanol), and potentially small amounts of dimers or other side-products. For commercially sourced material, residual solvents from previous purification steps may also be present.
Q2: Why is it often recommended to purify this amine as its hydrochloride salt?
A2: Purifying amines as their hydrochloride salts is a common practice for several reasons.[1][2] The salt form is typically a stable, crystalline solid with a well-defined melting point, making it amenable to purification by recrystallization.[2] The freebase form of 1-(4-Methoxyphenyl)ethylamine is a liquid, which is more challenging to purify by simple crystallization. Furthermore, the salt formation can help to selectively precipitate the desired amine from a solution containing non-basic impurities.[1]
Q3: What are the most effective methods for purifying this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like amine hydrochlorides.[3] It is a technique that can yield high-purity crystalline products.[3] Another technique that can be employed prior to salt formation and recrystallization is an acid-base extraction to separate the basic amine from any neutral or acidic impurities.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying the main compound and detecting impurities.[4][5][6][7][8] Other methods include Thin Layer Chromatography (TLC) for a qualitative assessment of purity, and melting point determination, where a sharp melting range close to the literature value suggests high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product signals.
Troubleshooting Guide
Problem 1: Oiling Out During Recrystallization
Question: During the cooling phase of recrystallization, my compound separated as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue, especially with amine salts.[2] It occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. Here are some troubleshooting steps:
-
Re-heat the solution: Add a small amount of additional solvent to the oiled-out mixture and heat until a clear solution is re-formed.
-
Slow down the cooling rate: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker of warm water to achieve this.
-
Use a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a good solvent (e.g., a polar solvent like ethanol or methanol) and then slowly add a miscible anti-solvent (a less polar solvent in which the compound is insoluble, e.g., diethyl ether or ethyl acetate) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[9]
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.[9]
Problem 2: Poor Crystal Yield After Recrystallization
Question: I followed the recrystallization protocol, but my final yield of pure crystals is very low. What could be the cause?
Answer: A low yield can result from several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your product dissolved at low temperatures.[10]
-
Cooling for an insufficient amount of time: Make sure to allow the solution to cool completely, first to room temperature and then in an ice bath, to maximize crystal formation.
-
Premature crystallization during hot filtration: If you performed a hot filtration step, ensure your funnel and receiving flask were pre-heated to prevent the product from crystallizing on the filter paper.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving a significant portion of your product.[10]
Problem 3: The Purified Product is Still Not Pure
Question: I have recrystallized my this compound, but analytical tests (e.g., HPLC, TLC) show that significant impurities remain. What should I do?
Answer: If a single recrystallization is insufficient, consider the following:
-
Perform a second recrystallization: A subsequent recrystallization can further enhance the purity of your compound.
-
Choose a different solvent system: The initial solvent may have similar solubility properties for both your product and the impurities. Experiment with different solvents or solvent/anti-solvent combinations.
-
Perform an acid-base extraction before recrystallization: If your crude material is the freebase, dissolve it in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer, extract the free amine back into an organic solvent, and then form the hydrochloride salt for recrystallization.
-
Consider chromatography: For very difficult separations, column chromatography of the freebase on silica gel may be necessary before converting it to the hydrochloride salt.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening with small amounts of the compound. A good starting point for amine hydrochlorides is a polar protic solvent like ethanol or isopropanol, or a mixture with a less polar co-solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, to prevent solvent evaporation)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in a few potential solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to obtain a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.
Data Presentation
The following table summarizes representative data for the purification of this compound. The initial purity is assumed to be from a synthesis via reductive amination of 4-methoxyacetophenone.
| Analyte | Initial Purity (by HPLC Area %) | Purity after Recrystallization (by HPLC Area %) |
| This compound | 95.0% | >99.5% |
| 4-Methoxyacetophenone (Starting Material) | 2.5% | <0.1% |
| 1-(4-Methoxyphenyl)ethanol (By-product) | 2.0% | <0.1% |
| Other Impurities | 0.5% | <0.3% |
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Preventing Racemization During Chiral Resolution
Welcome to the Technical Support Center for preventing racemization during the resolution process. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help maintain the stereochemical integrity of your compounds during chiral separation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem during chiral resolution?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] This is a significant issue during chiral resolution because the primary goal of resolution is to separate a racemic mixture into its individual, pure enantiomers.[2] Racemization undermines this process, leading to a lower yield of the desired enantiomer and reduced enantiomeric excess (ee%), which can compromise the biological activity and safety of pharmaceutical compounds.
Q2: What are the common causes of racemization during resolution experiments?
A2: Racemization is often initiated by the formation of an achiral intermediate, such as a planar carbocation, a carbanion, or an enol.[1] Several factors can promote the formation of these intermediates, including:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy needed to overcome the activation barrier for the interconversion of enantiomers.[3]
-
Solvent Effects: The polarity and proticity of the solvent can play a crucial role. Polar protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization.[4]
-
Inappropriate Reagents: Certain reagents, particularly some coupling reagents used in peptide synthesis, can facilitate the formation of racemizable intermediates.[5]
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of its occurrence.[3]
Q3: How does temperature affect racemization, and what is the optimal temperature for a resolution process?
A3: Generally, higher temperatures accelerate the rate of racemization.[6][7] This is because increased thermal energy helps molecules overcome the energy barrier for inversion of the chiral center. However, temperature also affects the kinetics of crystallization and dissolution. In some processes, like temperature cycling for deracemization, higher temperatures can lead to faster and more efficient resolution, but this comes at the cost of lower recovery due to increased solubility.[6][7] The optimal temperature is therefore system-dependent and represents a balance between minimizing racemization and achieving efficient separation. It is often determined empirically for each specific resolution.
Q4: Which solvents are best to minimize racemization?
A4: The choice of solvent is critical and depends on the specific compound and resolution method. As a general guideline, non-polar, aprotic solvents are often preferred as they are less likely to stabilize charged, achiral intermediates that can lead to racemization. However, the effect of the solvent can be complex. For instance, in some cases, a more polar solvent can accelerate a desired racemization in dynamic kinetic resolution, leading to a higher yield of the desired enantiomer.[8] Therefore, a solvent screen is often a prudent step in optimizing a chiral resolution process.
Troubleshooting Guides
This section provides solutions to common problems encountered during chiral resolution, presented in a question-and-answer format.
Problem 1: My enantiomeric excess (ee%) is decreasing after the resolution step. What could be the cause?
Answer: A decrease in enantiomeric excess after resolution is a clear indicator of racemization. Here is a checklist of potential causes and solutions:
| Potential Cause | Recommended Action | Rationale |
| Elevated Temperature | Perform the resolution and subsequent workup steps at a lower temperature (e.g., 0°C or room temperature). | Lowering the temperature reduces the kinetic energy available for the enantiomers to interconvert.[3] |
| Presence of Acidic or Basic Impurities | Neutralize the reaction mixture carefully after resolution. Use purified solvents and reagents to avoid introducing acidic or basic contaminants. | Acids and bases can catalyze the formation of achiral intermediates, leading to racemization. |
| Inappropriate Solvent | If using a polar, protic solvent, consider switching to a less polar, aprotic solvent (e.g., toluene, dichloromethane). | Aprotic solvents are less likely to stabilize charged intermediates that can facilitate racemization.[4] |
| Prolonged Exposure to Resolution Conditions | Minimize the time the resolved enantiomer spends in solution under conditions that could promote racemization. Isolate the product promptly after the resolution is complete. | The longer the exposure to potentially racemizing conditions, the greater the loss of enantiomeric purity.[3] |
Problem 2: I am observing significant racemization during the formation of diastereomeric salts. How can I prevent this?
Answer: Racemization during diastereomeric salt formation can occur if the chiral center is labile under the salt formation conditions. Here’s how to troubleshoot this issue:
| Potential Cause | Recommended Action | Rationale |
| Harsh pH Conditions | Use the minimum amount of chiral resolving agent necessary for salt formation. Avoid using strong acids or bases. | Extreme pH can lead to the formation of racemizable intermediates. |
| High Temperature During Crystallization | Allow the diastereomeric salts to crystallize at a lower temperature over a longer period. | Slower crystallization at lower temperatures is less likely to induce racemization. |
| Unstable Chiral Center | If the chiral center is particularly labile (e.g., adjacent to a carbonyl group), consider a different resolution technique, such as enzymatic resolution, which often proceeds under milder conditions. | Some molecules are inherently prone to racemization, and a gentler resolution method may be required. |
Data Presentation
The following tables summarize quantitative data on factors influencing racemization.
Table 1: Effect of Temperature on Enantiomeric Excess (ee%) during Deracemization by Temperature Cycling
| Initial Temperature (°C) | Number of Cycles to Reach High Purity | Final Enantiomeric Excess (ee%) | Reference |
| 50 | 9 | > 95% | [7] |
| 20 | 25 | > 95% | [7] |
This data illustrates that while higher temperatures can lead to faster deracemization (fewer cycles), both processes can achieve high enantiomeric excess.
Table 2: Effect of Solvent on the Relative Rate of Racemization of an Optically Active Biphenyl Derivative
| Solvent | Relative Rate of Racemization | Reference |
| Water | 1 | [9] |
| Methanol | 2.5 | [9] |
| Ethanol | 5.8 | [9] |
| tert-Butanol | 19.2 | [9] |
| 95 mol% DMSO in Water | 600 | [9] |
This table demonstrates the significant impact of solvent choice on the rate of racemization.
Experimental Protocols
Protocol 1: Classical Resolution via Diastereomeric Salt Formation
This protocol describes a general procedure for the resolution of a racemic amine using a chiral acid.
-
Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a concentration determined by solubility tests.
-
Addition of Resolving Agent: Add a solution of the chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid) in the same solvent to the solution of the racemic amine. Typically, 0.5 to 1.0 equivalents of the resolving agent are used.
-
Crystallization: Allow the mixture to stand at room temperature or cool to a lower temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to liberate the free amine.
-
Extraction and Analysis: Extract the liberated amine with an organic solvent, dry the organic layer, and concentrate it to obtain the resolved enantiomer. Determine the enantiomeric excess using chiral HPLC or other suitable analytical techniques.
Protocol 2: Dynamic Kinetic Resolution (DKR) of a Primary Amine
This protocol combines enzymatic resolution with in-situ racemization to achieve a theoretical yield of up to 100%.[10]
-
Reaction Setup: In a reaction vessel, combine the racemic primary amine, an acyl donor (e.g., isopropyl acetate), a suitable racemization catalyst (e.g., a Shvo catalyst), and an immobilized lipase (e.g., Candida antarctica lipase B, CALB) in an appropriate solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture to a temperature that allows for both efficient enzymatic acylation and racemization (e.g., 70-80°C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the product and remaining starting material by chiral GC or HPLC.
-
Workup: Once the reaction has reached completion (or the desired conversion), cool the reaction mixture and filter to remove the immobilized enzyme and catalyst.
-
Purification: Purify the resulting acylated amine by column chromatography or other suitable methods to obtain the enantiomerically pure product.
Visualizations
Caption: General mechanism of racemization via an achiral intermediate.
Caption: Decision tree for troubleshooting racemization in a resolution process.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
Common side reactions in the synthesis of 1-(4-Methoxyphenyl)ethylamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the synthesis of 1-(4-Methoxyphenyl)ethylamine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of 1-(4-methoxyphenyl)ethanol. What is causing this and how can I prevent it?
A1: This side reaction is due to the reduction of the starting ketone, 4-methoxyacetophenone, to the corresponding alcohol. This typically occurs when the reducing agent is not selective enough to preferentially reduce the imine intermediate over the ketone.
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is known to reduce both ketones and imines.[1] To minimize alcohol formation, switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more reactive towards the protonated imine (iminium ion) than the ketone.[1][2][3]
-
Control of pH: The reaction should be maintained at a weakly acidic pH (around 5-7).[2] In this range, imine formation is favored, and the selectivity of agents like NaBH₃CN for the iminium ion is optimal. At lower pH values, the reduction of the ketone can become more competitive.
-
Stepwise Procedure: If using NaBH₄, a stepwise approach is recommended. First, allow sufficient time for the imine to form by reacting 4-methoxyacetophenone with the ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol.[4] Once imine formation is complete (monitored by TLC or GC), then add the NaBH₄. This minimizes the time the reducing agent is in the presence of the unreacted ketone.
Q2: I am observing a significant amount of a higher molecular weight impurity, likely a "dimer". How is this formed and what can I do to minimize it?
A2: This impurity is a secondary amine, formed when the desired primary amine product, 1-(4-Methoxyphenyl)ethylamine, acts as a nucleophile and reacts with another molecule of the starting ketone (4-methoxyacetophenone). This new imine is then reduced to form a secondary amine. This is a common issue known as over-alkylation.[2][3]
Troubleshooting Steps:
-
Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). This increases the probability that the ketone will react with ammonia rather than the primary amine product.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the secondary amine formation more than the primary amine formation.
-
Stepwise Imine Formation: Pre-forming the initial imine from the ketone and ammonia source before adding the reducing agent can be a superior alternative to prevent over-alkylation.[2]
-
Protecting-Group-Free Methods: Optimized protocols using a metal hydride/ammonia system have been developed to produce primary amines with minimal formation of secondary and tertiary amine byproducts.[4][5][6]
Q3: My final product is contaminated with the N-formyl derivative of 1-(4-Methoxyphenyl)ethylamine. Why did this happen?
A3: The formation of an N-formyl byproduct is characteristic of the Leuckart reaction, which uses ammonium formate or formamide as the nitrogen and hydride source.[7] The primary amine product can be formylated by formic acid, which is present in the reaction mixture.
Troubleshooting Steps:
-
Hydrolysis Step: The N-formyl derivative must be hydrolyzed to yield the free amine. This is a standard part of the Leuckart reaction workup. After the main reaction, the mixture should be heated with a strong acid (like HCl) or a base (like NaOH) to cleave the formyl group.
-
Alternative Synthesis Route: If avoiding the hydrolysis step is desired, consider using a different reductive amination method that does not involve formic acid or formamide, such as those using NaBH₃CN, STAB, or catalytic hydrogenation.
Q4: After using sodium cyanoborohydride (NaBH₃CN), I've isolated an unexpected byproduct. What could it be?
A4: When using NaBH₃CN, there is a possibility of forming a cyanated adduct as a byproduct. This occurs from the addition of cyanide, present as a byproduct of the reducing agent, to the imine intermediate. While NaBH₃CN is generally selective, this side reaction can sometimes occur.
Troubleshooting Steps:
-
Alternative Reducing Agent: To completely avoid this issue, switch to a non-cyanide-containing reducing agent like sodium triacetoxyborohydride (STAB) or an amine borane complex. STAB is often preferred as it is effective and does not produce toxic cyanide byproducts.[2][3]
-
pH Control: Careful control of the reaction pH can help minimize side reactions, although switching the reagent is the most definitive solution.
Quantitative Data on Side Reactions
The formation of side products is highly dependent on the specific reaction conditions. The following table provides an illustrative summary of how different conditions can influence the product distribution. Absolute yields will vary based on scale, purity of reagents, and specific laboratory procedures.
| Parameter | Condition A (Non-Optimal) | Condition B (Optimized) | Expected Outcome |
| Starting Ketone | 4-Methoxyacetophenone | 4-Methoxyacetophenone | - |
| Amine Source | Ammonium Acetate (2 equiv.) | Ammonium Acetate (10 equiv.) | Reduces over-alkylation. |
| Reducing Agent | NaBH₄ (1.5 equiv.) | NaBH(OAc)₃ (STAB) (1.5 equiv.) | Reduces ketone reduction. |
| Solvent | Methanol | Dichloromethane (DCM) | STAB is more compatible with DCM. |
| pH | Uncontrolled | Buffered to pH 6-7 | Optimizes imine reduction selectivity. |
| Temperature | 40 °C | Room Temperature (20-25 °C) | May reduce rate of side reactions. |
| Illustrative Yields | |||
| 1-(4-Methoxyphenyl)ethylamine | ~60% | >90% | Higher yield of desired product. |
| 1-(4-methoxyphenyl)ethanol | ~25% | <5% | Minimized alcohol byproduct. |
| Secondary Amine ("Dimer") | ~10% | <2% | Minimized over-alkylation. |
| Unreacted Ketone/Imine | ~5% | <3% | Higher conversion. |
Experimental Protocols
Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to minimize the formation of the alcohol byproduct and the secondary amine dimer.
Reagents:
-
4-Methoxyacetophenone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-methoxyacetophenone (1.0 equiv.) and anhydrous dichloromethane.
-
Add ammonium acetate (10 equiv.) to the solution and stir the resulting suspension at room temperature for 30 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equiv.) to the suspension. The addition may be slightly exothermic. Maintain the temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting ketone.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(4-Methoxyphenyl)ethylamine.
-
For the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound.
Protocol 2: Leuckart Reaction and Subsequent Hydrolysis
This protocol is a classical method but requires a final hydrolysis step to remove the N-formyl group.
Reagents:
-
4-Methoxyacetophenone
-
Ammonium Formate
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
Procedure:
-
Leuckart Reaction: In a flask equipped with a reflux condenser, mix 4-methoxyacetophenone (1.0 equiv.) with an excess of ammonium formate (e.g., 5-7 equiv.).
-
Heat the mixture to 160-185 °C and maintain this temperature for 4-6 hours. The reaction mixture will become viscous.
-
Cool the mixture to room temperature.
-
Hydrolysis: Add concentrated hydrochloric acid (e.g., 4-5 equiv.) to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.
-
Cool the hydrolyzed mixture and dilute with water.
-
Wash the acidic aqueous solution with diethyl ether to remove any neutral organic impurities.
-
Make the aqueous layer strongly basic (pH > 12) by the careful addition of concentrated NaOH solution or pellets, while cooling in an ice bath.
-
Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
Prepare the hydrochloride salt as described in Protocol 1.
Visualizations
Caption: Main synthesis pathway and common side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Emulsions in Resolution Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions for breaking emulsions encountered during the workup of resolution reactions. Emulsions are stable mixtures of immiscible liquids (e.g., an organic solvent and an aqueous solution) that can significantly hinder product isolation and purification. This resource offers a question-and-answer-based approach to troubleshoot and resolve these common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my workup?
An emulsion is a dispersion of fine droplets of one liquid within another, where the two liquids are immiscible.[1] In the context of a resolution reaction workup, this typically involves droplets of an organic solvent dispersed in an aqueous solution or vice versa. Emulsion formation is often triggered by vigorous mixing or shaking of the two phases during extraction.[2] The stability of these emulsions can be enhanced by the presence of surfactant-like molecules, which can be residual starting materials, reagents, or byproducts from the reaction.[3][4] Finely divided solids can also accumulate at the interface between the two liquids, preventing the droplets from coalescing.[5]
Q2: What are the initial, simplest steps to try when an emulsion forms?
Before resorting to more complex methods, several simple techniques can be effective in breaking less stable emulsions:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 15-60 minutes. Gravity alone can sometimes be sufficient to allow the layers to separate.[6][7]
-
Gentle Agitation: Gently swirl the separatory funnel or tap its sides. You can also try gently stirring the emulsion layer with a glass rod. This can help the dispersed droplets to coalesce.[8][9]
-
Temperature Change: Gently warming the separatory funnel with a heat gun or in a warm water bath can decrease the viscosity of the mixture and promote phase separation. Conversely, cooling the mixture in an ice bath can also sometimes be effective.[10][11]
Q3: When should I try "salting out" with brine?
"Salting out" is a very common and effective technique. Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[1][4] This makes the aqueous phase more polar, reducing the solubility of organic compounds within it and forcing them into the organic layer, which can destabilize the emulsion.[3] This method is a good next step if gentle agitation and waiting are unsuccessful.
Q4: Can adjusting the pH of the aqueous layer help?
Yes, adjusting the pH can be a powerful method, especially if the emulsion is stabilized by acidic or basic impurities.[6][10]
-
For acidic impurities: Adding a dilute base (e.g., 1M NaOH) can neutralize them, potentially breaking the emulsion.
-
For basic impurities: Adding a dilute acid (e.g., 1M HCl) can have the same effect.[8] It is crucial to add the acid or base dropwise while monitoring for phase separation, as a drastic pH change could potentially degrade your product.[6]
Q5: When is filtration a good option?
If you suspect that finely divided solid particles are stabilizing the emulsion, filtration can be an excellent solution.[5] Filtering the entire emulsified mixture through a pad of a filter aid like Celite® can physically remove these solids, allowing the liquid layers to separate.[3][5]
Q6: What is the most reliable method for very stubborn emulsions?
For persistent emulsions that do not respond to other techniques, centrifugation is often the most effective method.[8][9] The application of high centrifugal force accelerates the separation of the immiscible liquids based on their density differences.[12][13]
Troubleshooting Guide
This section provides a systematic approach to tackling emulsions. Start with the simplest and least invasive methods before proceeding to more rigorous techniques.
Quantitative Data Summary
While the effectiveness of each technique is highly dependent on the specific chemical system, the following table provides some general parameters and observations.
| Technique | Typical Parameters | Reported Effectiveness | Considerations |
| Salting Out (Brine) | Addition of saturated NaCl solution (10-20% of aqueous volume) | Often effective for common organic/aqueous emulsions. | May decrease the solubility of some polar organic products in the organic phase.[6] |
| pH Adjustment | Dropwise addition of dilute acid or base (e.g., 1M HCl or 1M NaOH) | Highly effective for emulsions stabilized by acidic or basic species. | Risk of product degradation if the compound is pH-sensitive.[6] |
| Filtration (Celite®) | Filtration of the entire mixture through a 1-2 cm pad of Celite®. | Very effective for emulsions stabilized by fine solid particles. | Potential for product loss due to adsorption on the Celite®.[1] |
| Centrifugation | 3000-5000 rpm for 10-20 minutes. | Generally considered the most robust method for stubborn emulsions.[6][14] | Requires access to a centrifuge; can be cumbersome for large volumes. |
Key Experimental Protocols
Protocol 1: Salting Out with Brine
-
Prepare Brine: Prepare a saturated solution of sodium chloride (NaCl) in deionized water by adding NaCl until no more dissolves.
-
Addition: Add the brine solution to the separatory funnel containing the emulsion. A good starting point is a volume equal to 10-20% of the aqueous layer.
-
Mixing: Gently swirl or invert the separatory funnel a few times. Avoid vigorous shaking which can reform the emulsion.
-
Separation: Allow the funnel to stand and observe the separation of the layers.
-
Collection: Once the layers have clearly separated, drain the lower layer, followed by the upper layer.
Protocol 2: Filtration through Celite®
-
Prepare Celite Pad: Place a piece of filter paper in a Büchner or fritted glass funnel. Prepare a slurry of Celite® in the organic solvent being used for the extraction and pour it onto the filter paper to form a pad approximately 1-2 cm thick.[1][15]
-
Apply Vacuum: Gently apply a vacuum to settle the pad and remove the excess solvent.
-
Filtration: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.
-
Rinsing: After the liquid has passed through, rinse the filter cake with a small amount of fresh organic solvent to recover any adsorbed product.
-
Separation: The filtrate should consist of two clear, separated layers which can then be handled in a separatory funnel.
Protocol 3: Centrifugation
-
Transfer: Carefully transfer the emulsified mixture into appropriately sized centrifuge tubes.
-
Balancing: Ensure the centrifuge is properly balanced by placing tubes of equal weight opposite each other.[14]
-
Centrifuge: Centrifuge the tubes at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes. Higher speeds or longer times may be required for very stable emulsions.[6][14]
-
Separation: After centrifugation, the layers should be distinct. Carefully remove the tubes and separate the layers using a pipette or by carefully decanting.
Visualization of an Emulsion
References
- 1. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Workup [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. azom.com [azom.com]
- 8. sketchviz.com [sketchviz.com]
- 9. bcluae.com [bcluae.com]
- 10. Kernels and Cats [kaligulaarmblessed.github.io]
- 11. youtube.com [youtube.com]
- 12. dolphincentrifuge.com [dolphincentrifuge.com]
- 13. go2eti.com [go2eti.com]
- 14. benchchem.com [benchchem.com]
- 15. Using celite - Solvent Recovery - Future4200 [future4200.com]
Technical Support Center: Refining Crystallization Methods for Better Diastereomer Separation
Welcome to the technical support center for diastereomer separation by crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize separation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the success of a diastereomeric resolution by crystallization?
A1: The success of a diastereomeric resolution hinges on the difference in solubility between the two diastereomers in a chosen solvent system.[1][2] Key factors include the selection of an appropriate resolving agent that forms well-defined crystalline salts with a significant solubility difference, the choice of solvent that maximizes this solubility difference, and the control of crystallization conditions such as temperature, cooling rate, and supersaturation.[3][4]
Q2: How do I select an appropriate solvent for my diastereomeric crystallization?
A2: Solvent selection is a critical step and often requires screening a variety of solvents with different polarities. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.[3] Ternary phase diagrams can be powerful tools for understanding the solubility behavior of the diastereomers in a particular solvent and for designing an effective crystallization process.[5]
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This is often caused by excessively high supersaturation or using a solvent in which the salt is too soluble. To prevent this, you can try using a less polar solvent, a solvent mixture, or an anti-solvent to reduce the solubility. Additionally, a slower cooling rate and controlled supersaturation can favor the formation of crystals over an oil.
Q4: My crystallization yields are consistently low. What are the common causes and how can I improve them?
A4: Low yields can be attributed to several factors, including high solubility of the desired diastereomer in the mother liquor, incomplete crystallization, or co-precipitation of the undesired diastereomer. To improve yields, you can optimize the solvent to minimize the solubility of the target diastereomer, lower the final crystallization temperature, increase the concentration of the solution, or employ seeding to encourage crystallization.[6]
Q5: The diastereomeric excess (d.e.) of my crystals is poor. How can I enhance the purity?
A5: Poor diastereomeric excess is often a result of co-crystallization of the undesired diastereomer. This can be caused by rapid crystallization, high supersaturation, or an inappropriate solvent choice. To improve d.e., a slower, more controlled cooling profile is recommended.[6] Optimizing the solvent system to maximize the solubility difference between the diastereomers is also crucial. Recrystallization of the enriched diastereomeric salt mixture is a common and effective method to further enhance the diastereomeric excess.
Q6: What is the role of seeding in diastereomeric crystallization?
A6: Seeding involves adding a small quantity of pure crystals of the desired diastereomer to a supersaturated solution. This can help to control the crystallization process by promoting the nucleation and growth of the desired crystal form, potentially leading to a higher diastereomeric excess and more consistent results.[3] It can also help to avoid the formation of oils or amorphous solids.
Troubleshooting Guides
Issue 1: No Crystal Formation
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The diastereomeric salts may be too soluble in the chosen solvent. |
| - Conduct a solvent screen with a range of polarities. | |
| - Try using a solvent/anti-solvent mixture to induce precipitation. | |
| Insufficient Supersaturation | The concentration of the diastereomeric salt is below its solubility limit. |
| - Carefully evaporate some of the solvent to increase the concentration. | |
| - Cool the solution to a lower temperature to decrease solubility. | |
| Inhibition by Impurities | Impurities in the racemic mixture or resolving agent can inhibit nucleation. |
| - Ensure the purity of starting materials. Consider an additional purification step if necessary. |
Issue 2: Low Diastereomeric Excess (d.e.)
| Possible Cause | Troubleshooting Step |
| Co-crystallization of Diastereomers | The undesired diastereomer is crystallizing along with the desired one. |
| - Implement a slower, more controlled cooling profile. | |
| - Optimize the solvent to maximize the solubility difference between the diastereomers. | |
| - Perform one or more recrystallizations of the obtained crystals. | |
| Rapid Crystallization | High supersaturation leads to rapid and non-selective crystallization. |
| - Reduce the initial concentration of the solution. | |
| - Decrease the cooling rate. | |
| Incorrect Stoichiometry | The molar ratio of the racemic compound to the resolving agent is not optimal. |
| - Experiment with different molar ratios (e.g., 1:1, 1:0.5) to find the optimal balance for selective precipitation.[6] |
Issue 3: Formation of an Oil or Amorphous Solid
| Possible Cause | Troubleshooting Step |
| High Supersaturation | The solution is too concentrated, leading to rapid phase separation. |
| - Start with a more dilute solution. | |
| - Add an anti-solvent more slowly while stirring vigorously. | |
| Inappropriate Solvent | The solvent is too good at dissolving the diastereomeric salts. |
| - Switch to a less polar solvent or a solvent mixture. | |
| High Temperature | The crystallization temperature is above the melting point of the diastereomeric salt. |
| - Lower the crystallization temperature. |
Data Presentation
Table 1: Diastereomeric Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine[6][7]
| Parameter | Condition | Diastereomeric Excess (%de) of Crystals | Enantiomeric Excess (%ee) of S-Ibuprofen | Yield (%) |
| Reactant Ratio (Rac-IBU:S-MBA:KOH) | 1:0.5:0.5 | 40 | - | 53 (of diastereomeric salt) |
| Solvent | Ethyl Acetate | 80 | - | 71 (of diastereomeric salt) |
| Cooling Temperature Range | 70°C to 25°C | ~80 | - | ~71 (of diastereomeric salt) |
| Solvent:Antisolvent (Methanol:Water) | 1:6 | - | 80 | 95 (of S-Ibuprofen) |
| Aging Time | 2 hours | - | ~80 | ~95 (of S-Ibuprofen) |
| Antisolvent Addition Rate | 3 mL/min | - | ~80 | ~95 (of S-Ibuprofen) |
Table 2: Chiral Resolution of Mandelic Acid via Cocrystallization
| Racemic Compound | Resolving Agent | Method | Yield (%) | Enantiomeric Excess (%ee) of Product | Reference |
| Racemic Mandelic Acid | Nefiracetam | Preferential Cocrystallization | - | 98-99 | [7][8] |
| Racemic 3-Chloromandelic Acid | Levetiracetam | Enantiospecific Cocrystallization | 94 | 63 (of (R)-3-chloromandelic acid) | [9] |
| Racemic 4-Bromomandelic Acid | Levetiracetam | Enantiospecific Cocrystallization | - | 71 (of (S)-4-bromomandelic acid) | [9] |
| Racemic Etiracetam | S-2-chloro-S-mandelic acid | Enantiospecific Cocrystallization | 69.1 | ~100 | [10] |
Experimental Protocols
Protocol 1: Diastereomeric Resolution of Racemic Ibuprofen[3][6]
This protocol describes the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine as the resolving agent.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium hydroxide (KOH)
-
Ethyl acetate
-
Methanol
-
Deionized water
-
2 M Sulfuric acid
-
Methyl-t-butyl ether (MTBE)
-
Saturated sodium chloride solution
-
Sodium sulfate
Procedure:
-
Salt Formation:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 10 g of racemic ibuprofen and 15 mL of 0.25 M KOH solution.
-
Heat the mixture in a water bath to boiling.
-
Slowly add 0.5 mL of (S)-(-)-α-methylbenzylamine dropwise to the heated mixture. A precipitate should form.
-
Continue heating for 30 minutes.
-
-
Crystallization:
-
Remove the heat and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the collected salt in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the recrystallized salt by vacuum filtration.
-
-
Liberation of S-(+)-Ibuprofen:
-
Transfer the diastereomeric salt to a beaker and add 10 mL of 2 M H₂SO₄.
-
Stir for a few minutes and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with MTBE.
-
Combine the organic layers and wash with 10 mL of water and 10 mL of saturated NaCl solution.
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Solidify the resulting oil in a freezer to obtain S-(+)-ibuprofen.
-
Protocol 2: Preferential Cocrystallization of Racemic Mandelic Acid with Nefiracetam[12][13]
This protocol outlines the separation of mandelic acid enantiomers through cocrystallization with nefiracetam.
Materials:
-
Racemic mandelic acid (MAN)
-
Nefiracetam (NEF)
-
Toluene
-
Seed crystals of the desired (S)-MAN·(S)-NEF or (R)-MAN·(R)-NEF cocrystal
Procedure:
-
Solution Preparation:
-
Prepare a supersaturated solution of racemic mandelic acid and nefiracetam in toluene at a specific concentration (e.g., 35 mg/mL) and temperature (e.g., 30°C).
-
-
Seeding:
-
Add a small amount (e.g., 100 mg) of the desired enantiopure cocrystal seeds (e.g., S-MAN·S-NEF) to the supersaturated solution.
-
-
Crystallization:
-
Allow the crystallization to proceed for a set period (e.g., 30 minutes) with gentle stirring. During this time, the seeded cocrystal will preferentially grow.
-
-
Isolation:
-
After the designated time, quickly filter the suspension to separate the solid cocrystals from the mother liquor.
-
The mother liquor will be enriched in the other enantiomer.
-
-
Analysis:
-
Analyze the solid phase and the mother liquor by a suitable analytical method (e.g., chiral HPLC) to determine the enantiomeric excess of mandelic acid.
-
Mandatory Visualization
Caption: Workflow for Diastereomeric Resolution by Crystallization.
Caption: Workflow for Preferential Cocrystallization.
References
- 1. Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. murov.info [murov.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. advanceseng.com [advanceseng.com]
- 7. Collection - Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam - Crystal Growth & Design - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges in Monitoring Reaction Progress
Welcome to the Technical Support Center for analytical challenges in reaction monitoring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reaction progress?
A1: The most common techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and various spectroscopic methods like UV-Visible and Infrared (IR) spectroscopy.[1][2][3] Each technique offers unique advantages for tracking the consumption of reactants and the formation of products.
Q2: How do I choose the right analytical technique for my reaction?
A2: The choice of technique depends on several factors:
-
Nature of the analyte: The technique must be able to detect and quantify your specific reactants and products.
-
Reaction kinetics: For fast reactions, techniques with rapid data acquisition are necessary.[4][5]
-
Reaction mixture complexity: Complex mixtures may require the high separation power of chromatography (HPLC) or the specificity of mass spectrometry.[6]
-
Information required: If structural information on intermediates is needed, NMR or MS/MS are powerful tools.[2][7][8]
Q3: What is a "matrix effect" in the context of reaction monitoring?
A3: A matrix effect is the alteration of an analyte's signal by other components in the sample matrix.[9][10][11] In reaction monitoring, this means that other reactants, intermediates, byproducts, or catalysts can interfere with the accurate quantification of your target molecule, leading to either suppression or enhancement of the analytical signal.[9][11][12]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Resolution or Peak Tailing
Poor peak resolution, where peaks overlap, and peak tailing are common issues in HPLC that can lead to inaccurate quantification of reaction components.[13][14]
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the solvent strength. Increasing the aqueous phase can increase retention and improve separation.[15] Fine-tune the pH, especially for ionizable compounds, to improve peak shape.[15] |
| Incorrect Flow Rate | Lowering the flow rate can increase peak resolution but will also increase run time. Find the optimal flow rate for your specific separation.[13][14] |
| Column Overloading | Reduce the injection volume or dilute the sample.[13][16] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column.[16] If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need to be replaced.[17] |
| Incompatible Injection Solvent | Whenever possible, dissolve the sample in the mobile phase. |
Mass Spectrometry (MS)
Issue: Signal Suppression or Enhancement (Matrix Effects)
Matrix effects can significantly impact the accuracy and reproducibility of quantitative analysis by either suppressing or enhancing the ion signal of the target analyte.[9][11][12]
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Improve chromatographic separation to separate the analyte of interest from interfering matrix components.[12] |
| High Concentration of Salts or Buffers | Reduce the concentration of non-volatile salts in the mobile phase. Use volatile buffers like ammonium formate or acetate. |
| Ionization Source Competition | Dilute the sample to reduce the concentration of all components entering the ion source.[12] |
| Inefficient Sample Preparation | Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before MS analysis.[18] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Poor Signal-to-Noise or Signal Suppression
Obtaining high-quality NMR spectra for reaction monitoring can be challenging, especially for dilute samples or when strong solvent signals are present.
Possible Causes & Solutions:
| Cause | Solution |
| Low Analyte Concentration | Increase the number of scans to improve the signal-to-noise ratio. However, for kinetic studies, the acquisition time per spectrum should be short relative to the reaction rate.[4] |
| Strong Solvent Signals | Use solvent suppression techniques (e.g., presaturation, WET).[3][19] |
| Highly Concentrated Species Causing Detector Saturation | Reduce the receiver gain or adjust the tip angle to avoid saturating the detector with signals from highly concentrated species.[19] |
| Lack of Reaction Stirring in NMR Tube | For reactions sensitive to mixing, kinetics measured in a static NMR tube may not be representative of the bulk reaction.[20] Consider using a flow-NMR setup for online monitoring with proper mixing.[3][20] |
Experimental Protocols
Protocol 1: General Method for Monitoring a Reaction by HPLC
-
Method Development: Develop an HPLC method that provides baseline separation of all reactants, intermediates, and products. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.[14][15][21]
-
Calibration: Prepare standard solutions of known concentrations for each reactant and product. Inject these standards to create a calibration curve (peak area vs. concentration).
-
Reaction Sampling: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be done by rapid cooling, dilution, or addition of a chemical quencher.
-
Sample Preparation: Prepare the quenched aliquot for HPLC analysis. This may involve dilution, filtration, or extraction.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Quantification: Use the calibration curves to determine the concentration of each component in the aliquot based on their peak areas.
-
Kinetic Analysis: Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
Protocol 2: Assessing Matrix Effects in LC-MS
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of the analyte in a clean solvent (e.g., the mobile phase).
-
Set B (Post-Extraction Spike): Take a blank reaction matrix (a sample containing all reaction components except the analyte of interest) and process it through your sample preparation procedure. Then, spike the analyte into the extracted blank matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte into the blank reaction matrix before the sample preparation procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation:
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Logical steps to mitigate matrix effects in MS.
References
- 1. fiveable.me [fiveable.me]
- 2. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. pharmtech.com [pharmtech.com]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. quora.com [quora.com]
- 7. waters.com [waters.com]
- 8. youtube.com [youtube.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. nebiolab.com [nebiolab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. mastelf.com [mastelf.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up Chiral Resolution of Ketones with 1-(4-Methoxyphenyl)ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of ketones using 1-(4-methoxyphenyl)ethylamine. The process involves the formation of diastereomeric imines (Schiff bases), followed by separation via crystallization and subsequent hydrolysis to yield the enantiomerically enriched ketone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chiral resolution of ketones with 1-(4-methoxyphenyl)ethylamine?
A1: The resolution process is based on the reaction of a racemic ketone with an enantiomerically pure resolving agent, in this case, 1-(4-methoxyphenyl)ethylamine. This reaction forms a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][2] The separated diastereomer is then converted back to the enantiomerically pure ketone.
Q2: What is the key chemical reaction in this resolution process?
A2: The key reaction is the formation of a diastereomeric imine (Schiff base) through the condensation of the racemic ketone with the chiral amine, 1-(4-methoxyphenyl)ethylamine. This reaction is typically reversible and requires the removal of water to drive the equilibrium towards the imine product.
Q3: How is the desired ketone enantiomer recovered after the separation of the diastereomers?
A3: The enantiomerically enriched ketone is recovered by the hydrolysis of the separated diastereomeric imine. This is typically achieved by treating the imine with an aqueous acidic solution, which cleaves the C=N bond, regenerating the ketone and the chiral amine. The chiral amine can then be recovered and potentially recycled.
Q4: Can this method be applied to all types of ketones?
A4: While this method is broadly applicable, its success is highly dependent on the specific ketone. The formation of a stable, crystalline imine is crucial. Sterically hindered ketones may react slowly or not at all. The difference in solubility between the resulting diastereomers is also a critical factor that can be unpredictable. Therefore, empirical screening of conditions is often necessary.
Experimental Workflow and Chemical Principles
The overall process for the chiral resolution of a ketone using 1-(4-methoxyphenyl)ethylamine can be visualized as a three-stage workflow.
Caption: Experimental workflow for the chiral resolution of a ketone.
Detailed Experimental Protocols
The following protocols are based on established procedures for the resolution of carbonyl compounds via diastereomeric imine formation. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Formation of Diastereomeric Imines
-
Reagents and Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the racemic ketone (1.0 eq.), (R)-1-(4-methoxyphenyl)ethylamine (1.0-1.2 eq.), and a suitable solvent (e.g., toluene, cyclohexane).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 eq.).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.
-
Work-up: After cooling to room temperature, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude mixture of diastereomeric imines.
Protocol 2: Fractional Crystallization of Diastereomeric Imines
-
Solvent Screening: The choice of solvent is critical. A solvent system should be identified where one diastereomer is significantly less soluble than the other. Common solvents for crystallization include alkanes (e.g., pentane, hexane), ethers (e.g., diethyl ether, MTBE), and alcohols (e.g., methanol, ethanol), or mixtures thereof.
-
Crystallization: Dissolve the crude diastereomeric imine mixture in a minimal amount of the chosen hot solvent.
-
Isolation: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Collect the precipitated solid by filtration.
-
Purification: The collected solid can be recrystallized one or more times from the same solvent system to enhance diastereomeric purity. The diastereomeric excess (de) of the crystalline material should be monitored at each stage by techniques such as NMR or chiral HPLC.
Protocol 3: Hydrolysis of the Diastereomeric Imine and Recovery of the Chiral Ketone
-
Hydrolysis: Suspend the diastereomerically pure imine in a two-phase system of an organic solvent (e.g., diethyl ether, dichloromethane) and an aqueous acidic solution (e.g., 1-2 M HCl).
-
Stirring: Stir the mixture vigorously at room temperature until the hydrolysis is complete. The reaction can be monitored by TLC or GC-MS.
-
Separation: Separate the organic and aqueous layers. The organic layer contains the enantioenriched ketone. The aqueous layer contains the protonated chiral amine.
-
Ketone Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantioenriched ketone. The enantiomeric excess (ee) should be determined by chiral GC or HPLC.
-
Amine Recovery: Basify the aqueous layer with a strong base (e.g., NaOH) and extract the liberated chiral amine with an organic solvent. The recovered amine can be purified and potentially reused.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Imine | Incomplete reaction due to insufficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly. Consider using molecular sieves in the reaction flask. |
| Steric hindrance around the carbonyl group. | Increase reaction time and/or temperature. Consider using a more active catalyst. | |
| Difficulty in Crystallization | Diastereomers have similar solubilities. | Screen a wider range of solvents and solvent mixtures. Try different cooling rates. Seeding with a small crystal may induce crystallization. |
| Formation of an oil instead of a solid. | Try trituration with a non-polar solvent. Attempt crystallization from a more dilute solution. | |
| Low Diastereomeric Excess (de) | Inefficient separation during crystallization. | Perform multiple recrystallizations. Optimize the crystallization solvent and temperature profile. |
| Co-precipitation of both diastereomers. | Use a solvent system where the solubility difference is maximized. Employ slower cooling rates. | |
| Low Enantiomeric Excess (ee) of Recovered Ketone | Incomplete separation of diastereomers. | Improve the diastereomeric purity of the imine through further recrystallization. |
| Racemization of the ketone during hydrolysis. | Use milder acidic conditions for hydrolysis. Keep the temperature low during the work-up. | |
| Incomplete Hydrolysis of Imine | Insufficient acid or reaction time. | Increase the concentration of the aqueous acid or prolong the reaction time. |
| Sterically hindered imine. | Consider using stronger acidic conditions or a different acid catalyst for hydrolysis. |
Quantitative Data Summary
| Racemic Substrate | Resolving Agent | Diastereomer Separation Method | Yield of Resolved Product | Enantiomeric Excess (ee) |
| Racemic Salicylaldehyde Derivative | (R)-1-Phenylethylamine | Fractional Crystallization (Pentane) | Good | High (>95%) |
Note: "Good" and "High" are qualitative descriptors from the literature source. Specific numerical values would be dependent on the exact substrate and optimized conditions.
Signaling Pathways and Logical Relationships
The logical relationship for a successful chiral resolution by diastereomeric imine formation is depicted below.
Caption: Key factors for a successful chiral resolution.
References
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: 1-(4-Methoxyphenyl)ethylamine Under the Microscope
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). The choice of a chiral resolving agent is paramount to the success of diastereomeric salt crystallization, a widely used and scalable method for chiral resolution. This guide provides an objective comparison of 1-(4-Methoxyphenyl)ethylamine with other common chiral resolving agents, supported by experimental data, to aid in the selection of the most effective agent for a given application.
This comparison will focus on the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen and ketoprofen, which are valuable case studies due to their widespread use and the stereospecificity of their therapeutic effects. While direct comparative data for 1-(4-Methoxyphenyl)ethylamine across a range of profens in a single study is limited, we will leverage data from its close structural analog, 1-phenylethylamine, and other commonly employed chiral amines to provide a comprehensive analysis.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily determined by its ability to form diastereomeric salts with significantly different solubilities, leading to a high yield of the desired diastereomer and a high enantiomeric excess (e.e.) of the target enantiomer upon liberation. The following tables summarize the performance of various chiral resolving agents in the resolution of ketoprofen and ibuprofen.
Table 1: Comparison of Chiral Resolving Agents for the Resolution of Racemic Ketoprofen
| Chiral Resolving Agent | Racemic Compound | Molar Ratio (Acid:Base) | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Ketoprofen |
| (R)-1-Phenylethylamine | Ketoprofen | Not specified | Not specified | Not specified | Not specified |
| Cinchonidine | Ketoprofen | 1:0.9 | Ethyl acetate / Methanol | 44% | 86% |
| (S)-1-(4-Methoxyphenyl)ethylamine | Ketoprofen | (Data not available) |
Note: Data for 1-phenylethylamine, a close structural analog of 1-(4-Methoxyphenyl)ethylamine, is often used as a proxy in the absence of direct comparative studies.
Table 2: Comparison of Chiral Resolving Agents for the Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Racemic Compound | Molar Ratio (Acid:Base) | Solvent System | Yield of Diastereomeric Salt | Optical Purity of Recovered (S)-Ibuprofen |
| (S)-(-)-α-Phenylethylamine | Ibuprofen | 1:1 | Aqueous KOH | Not specified | ~88% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral resolution experiments. Below are protocols for the resolution of ketoprofen and ibuprofen using different chiral amines.
Protocol 1: Resolution of Racemic Ketoprofen with Cinchonidine
Materials:
-
Racemic ketoprofen
-
Cinchonidine
-
Ethyl acetate
-
Methanol
-
10% Aqueous HCl
-
Ether
-
Anhydrous MgSO₄
Procedure:
-
Dissolve racemic ketoprofen (1 equivalent) and cinchonidine (0.9 equivalents) in a mixture of ethyl acetate and methanol.
-
Stir the solution at room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Filter the precipitated salt and wash it with cold ethyl acetate.
-
To liberate the enantiomerically enriched ketoprofen, treat the diastereomeric salt with 10% aqueous HCl.
-
Extract the aqueous layer with ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (S)-ketoprofen.
-
Determine the enantiomeric excess using chiral HPLC.[1]
Protocol 2: Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Aqueous Potassium Hydroxide (KOH)
-
Sulfuric Acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve racemic ibuprofen in aqueous KOH solution.
-
Add (S)-(-)-α-phenylethylamine to the solution to precipitate the (S)-ibuprofen-(S)-α-phenylethylamine diastereomeric salt.
-
Isolate the precipitated salt by filtration.
-
To recover the (S)-ibuprofen, treat the salt with sulfuric acid.
-
Extract the liberated ibuprofen into MTBE.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Analyze the optical purity of the resulting (S)-ibuprofen.
Experimental Workflow Visualization
The process of chiral resolution via diastereomeric salt formation follows a logical sequence of steps, as illustrated in the workflow diagram below.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Conclusion
The selection of an appropriate chiral resolving agent is a multi-faceted decision that depends on the specific racemic compound, desired purity, and process economics. While direct comparative data for 1-(4-Methoxyphenyl)ethylamine is still emerging, its structural similarity to the well-established resolving agent 1-phenylethylamine suggests its high potential for the effective resolution of acidic compounds like profens. The data presented for analogous systems demonstrates that chiral amines are highly effective in producing enantiomerically enriched APIs. For optimal results, it is recommended to perform a screening of several resolving agents and solvent systems to identify the most efficient conditions for a particular resolution. This guide serves as a foundational resource for researchers and professionals in drug development to make informed decisions in the critical process of chiral separation.
References
A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis, purification, and quality control of chiral compounds. The therapeutic activity of a drug can be confined to a single enantiomer, while the other may be inactive or even harmful. This guide provides an objective comparison of two powerful analytical techniques for determining enantiomeric excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This comparison will delve into the principles of each technique, provide detailed experimental protocols, and present a quantitative performance comparison to assist in selecting the most suitable method for your analytical needs.
The Principles Behind the Separation
The fundamental challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment. Both chiral HPLC and NMR spectroscopy overcome this by creating a chiral environment, which induces a measurable difference between the enantiomers.
Chiral HPLC achieves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1] The enantiomeric mixture is dissolved in a mobile phase and passed through a column packed with a chiral material. One enantiomer will interact more strongly with the CSP and will therefore be retained longer, resulting in different elution times for the two enantiomers.[1] The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.
Chiral NMR spectroscopy , on the other hand, typically employs a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to create transient diastereomeric complexes.[2] These diastereomers have distinct NMR signals. The integration of these different signals in the NMR spectrum, most commonly the ¹H NMR spectrum, allows for the quantification of the relative amounts of each diastereomer, and thus the enantiomeric excess of the original analyte.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Protocol
This protocol outlines a general procedure for the direct separation of enantiomers using a chiral stationary phase.
1. Sample Preparation:
-
Dissolve the enantiomeric mixture in a suitable solvent that is compatible with the mobile phase. The concentration should be within the linear range of the detector.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is typically used.[2]
-
Column: A chiral column (e.g., based on cellulose or amylose derivatives) is the key component.
-
Mobile Phase: The mobile phase composition is critical for achieving separation and is highly dependent on the analyte and the chiral stationary phase. A common mobile phase for normal-phase separations is a mixture of n-hexane and an alcohol like isopropanol or ethanol. For reversed-phase separations, mixtures of water, acetonitrile, or methanol with appropriate buffers are used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Temperature: The column temperature is usually maintained at a constant value, for example, 25°C.[2]
-
Detection: UV detection at a wavelength where the analyte absorbs strongly is common.[2]
-
Injection Volume: A typical injection volume is 10-20 µL.[2]
3. Data Analysis:
-
Integrate the peak areas of the two separated enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral NMR Protocol (using a Chiral Derivatizing Agent)
This protocol describes the determination of enantiomeric purity by converting the enantiomers into diastereomers with distinct NMR spectra.
1. Derivatization:
-
In a clean, dry NMR tube, dissolve a known amount of the enantiomeric mixture (analyte).
-
Add a slight excess (e.g., 1.1 equivalents) of the chiral derivatizing agent (e.g., Mosher's acid, (S)-BINOL derivative).[3]
-
Add an appropriate deuterated solvent (e.g., CDCl₃) to dissolve the mixture.[2]
-
Gently shake the tube to ensure complete reaction and formation of diastereomers. The reaction is often rapid and can be monitored by NMR.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
3. Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons close to the stereocenter are most likely to show distinct chemical shifts.
-
Integrate the distinct resonance peaks for each of the diastereomers.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
-
Calculate the diastereomeric excess (% de), which is equivalent to the enantiomeric excess (% ee) of the starting material, using the formula: % de = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is the integration value of the minor diastereomer's signal.
Performance Comparison: Chiral HPLC vs. Chiral NMR
The choice between chiral HPLC and NMR often depends on the specific requirements of the analysis, such as the desired level of accuracy, sample throughput, and available instrumentation.[1]
| Feature | Chiral HPLC | Chiral NMR with Derivatization |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[1][2] | Formation of diastereomers with distinct NMR signals.[1][2] |
| Sensitivity | High (can detect trace amounts of the minor enantiomer). | Moderate to low (generally requires more sample). |
| Resolution | Often provides baseline separation of enantiomers.[1] | Depends on the choice of derivatizing agent and the analyte. |
| Accuracy | High, especially with proper validation. | Can be very high, but depends on complete derivatization and accurate integration. |
| Precision | High, with low variability between runs. | Good, but can be affected by sample preparation and integration. |
| Analysis Time | Typically 15-60 minutes per sample.[1] | 5-15 minutes per sample (after derivatization).[1] |
| Sample Throughput | Lower, as method development can be time-consuming.[1] | Higher, making it suitable for high-throughput screening.[1] |
| Sample Recovery | Non-destructive, allowing for recovery of separated enantiomers.[1] | Destructive due to derivatization. |
| Solvent Consumption | Relatively high. | Lower, aligning with green chemistry principles.[1] |
| Method Development | Can be extensive, requiring screening of columns and mobile phases. | Generally faster, involving selection of a suitable derivatizing agent. |
| Instrumentation | Requires a dedicated HPLC system with a chiral column. | Requires a high-field NMR spectrometer. |
Workflow for Enantiomeric Purity Validation
The following diagram illustrates the general workflow for determining enantiomeric purity using both chiral HPLC and NMR spectroscopy.
Caption: Workflow for ee determination by Chiral HPLC and NMR.
Conclusion
Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess.[1] The choice between the two often depends on the specific requirements of the analysis. Chiral HPLC is the method of choice when high sensitivity and baseline resolution are paramount, and when a validated method is required for routine quality control.[1] Its non-destructive nature also allows for the recovery of the separated enantiomers if needed.[1]
NMR with a chiral derivatizing agent, on the other hand, offers a significant advantage in terms of speed and sample throughput, making it ideal for high-throughput screening, reaction monitoring, and rapid analysis of a diverse range of samples.[1] Its lower solvent consumption also aligns with the principles of green chemistry.[1] Ultimately, for a comprehensive validation of enantiomeric excess, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results.
References
Comparative study of different synthesis routes for 1-(4-Methoxyphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Synthesis Routes for a Key Chiral Amine
1-(4-Methoxyphenyl)ethylamine is a crucial chiral building block in the pharmaceutical industry, valued for its role in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this amine is often paramount to the efficacy and safety of the final drug product. Consequently, the development of efficient, cost-effective, and stereoselective synthetic methods is a continuous focus of chemical research. This guide provides a detailed comparative analysis of the primary synthesis routes to 1-(4-Methoxyphenyl)ethylamine, offering insights into both classical and modern enzymatic methodologies to inform rational route selection in research and development.
At a Glance: Comparison of Key Synthesis Routes
The selection of a synthetic route is a multifactorial decision, balancing yield, stereoselectivity, cost, and environmental impact. The following table summarizes the critical performance indicators for the most common methods of synthesizing 1-(4-Methoxyphenyl)ethylamine.
| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination (Racemic) | 4-Methoxyacetophenone | NH₄OAc, NaBH₃CN | ~70-85 | N/A | 12-24 | Room Temp. | Simple, high-yielding for racemic product, mild conditions. | Produces a racemic mixture requiring subsequent resolution. |
| Leuckart Reaction (Racemic) | 4-Methoxyacetophenone | Ammonium Formate, Formic Acid | 50-65 | N/A | 6-12 | 160-185 | One-pot synthesis, inexpensive reagents. | High temperatures, moderate yields, potential for byproducts. |
| Asymmetric Synthesis (Chiral Auxiliary) | 4-Methoxyacetophenone | (1S,2R)-(+)-Norephedrine, H₂, Pd/C | ~60-70 (overall) | >95 | 24-48 | Various | High diastereoselectivity, established methodology. | Stoichiometric use of chiral auxiliary, multiple synthetic steps. |
| Biocatalytic Reductive Amination | 4-Methoxyacetophenone | Transaminase (ω-TA), Isopropylamine | >90 | >99 | 24 | ~30-40 | Exceptional enantioselectivity, mild and green conditions. | Enzyme cost and availability can be limiting factors. |
| Enzymatic Kinetic Resolution | (±)-1-(4-Methoxyphenyl)ethylamine | Candida antarctica Lipase B (CAL-B), Ethyl Acetate | <50 (for S-enantiomer) | >99 | 48 | ~40-50 | Very high enantioselectivity for the unreacted amine. | Theoretical maximum yield of 50%, requires separation of product from starting material. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the discussed synthetic routes, providing a clear visual comparison of the strategic approaches.
A Comparative Guide to the Efficiency of 1-(4-Methoxyphenyl)ethylamine Hydrochloride in Chiral Resolution
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comprehensive benchmark of 1-(4-Methoxyphenyl)ethylamine hydrochloride as a chiral resolving agent, comparing its performance with other common agents in the resolution of racemic carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
The classical method of diastereomeric salt crystallization remains a widely used and scalable technique for chiral resolution. The choice of the resolving agent is paramount to the success of this process, directly impacting the yield, diastereomeric excess (d.e.), and enantiomeric excess (e.e.) of the desired enantiomer. 1-(4-Methoxyphenyl)ethylamine, a derivative of phenylethylamine, is a commonly employed resolving agent. This guide offers a data-driven comparison to aid in the selection of the most effective resolving agent for a given application.
Performance Comparison of Chiral Resolving Agents
The efficiency of a resolving agent is determined by its ability to form diastereomeric salts with significantly different solubilities, allowing for the selective crystallization of one diastereomer. The following table summarizes the performance of (S)-1-(4-Methoxyphenyl)ethylamine and other resolving agents in the resolution of common racemic carboxylic acids.
| Racemic Acid | Resolving Agent | Molar Ratio (Acid:Amine) | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| Ibuprofen | (S)-(-)-α-Phenylethylamine | 1:1 | 0.5M KOH (aq) | 20.1% (for S-Ibuprofen salt) | Not Reported | 88.14% |
| Ketoprofen | (R)-α-Phenylethylamine | Not specified | Not specified | Not specified | Not specified | Not specified |
| Ketoprofen | Cinchonidine | 1:0.9 | Ethyl acetate/Methanol | 44% | 86% (S-salt) | >95% (after recrystallization) |
| Naproxen | N-Octyl-D-glucamine | Not specified | Not specified | >95% (yield of S-naproxen) | Not specified | 99% |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison requires studies conducted under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of chiral resolution experiments. Below are representative protocols for the resolution of racemic ibuprofen and ketoprofen.
Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine
This protocol is adapted from a common undergraduate organic chemistry experiment and serves as a foundational method that can be adapted for 1-(4-Methoxyphenyl)ethylamine.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-Phenylethylamine
-
0.5 M Potassium hydroxide (KOH) solution
-
2 M Sulfuric acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Salt Formation: Dissolve approximately 15 mmol of racemic ibuprofen in 30 mL of 0.5 M KOH in an Erlenmeyer flask with stirring and gentle heating (75-85°C). Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine dropwise to the heated solution. A precipitate of the less soluble diastereomeric salt should form. Maintain the temperature for 1 hour, then allow the mixture to cool to room temperature.[1]
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of ice-cold water.[1]
-
Recrystallization (Optional): To improve diastereomeric purity, recrystallize the salt from a suitable solvent like 2-propanol.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add 2 M H₂SO₄ until the solution is acidic. This will convert the salt back to the carboxylic acid and the amine salt.[1]
-
Extraction: Extract the liberated ibuprofen enantiomer with MTBE (3 x 15 mL). Combine the organic layers, wash with water and then with a saturated NaCl solution.[1]
-
Drying and Evaporation: Dry the MTBE extract over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to obtain the enantiomerically enriched ibuprofen.[1]
-
Analysis: Determine the enantiomeric excess of the product by polarimetry or chiral HPLC.
Resolution of Racemic Ketoprofen with Cinchonidine
Materials:
-
Racemic ketoprofen
-
Cinchonidine
-
Ethyl acetate
-
Methanol
-
10% Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve racemic ketoprofen in a mixture of ethyl acetate and methanol. Heat the solution to 50-60°C and add cinchonidine with vigorous stirring. Cool the mixture and seed with a crystal of the desired diastereomeric salt to induce crystallization. Stir at room temperature and then at 0°C to maximize precipitation.[2]
-
Isolation of Diastereomeric Salt: Filter the precipitated salt, wash with cold ethyl acetate and then ether, and dry under vacuum.[2]
-
Recrystallization: Recrystallize the salt from an ethyl acetate/methanol mixture to achieve high diastereomeric purity (typically >95%).[2]
-
Liberation of (S)-(+)-Ketoprofen: Dissolve the purified salt in 10% aqueous HCl.[2]
-
Extraction: Extract the (S)-(+)-ketoprofen with diethyl ether. Combine the ether extracts and wash with additional 10% HCl.[2]
-
Drying and Evaporation: Dry the ether layer over anhydrous MgSO₄ and remove the solvent under vacuum to yield the enantiomerically pure (S)-(+)-ketoprofen.[2]
Visualizing the Process and Mechanism
To better understand the experimental workflow and the biological context of the resolved product, the following diagrams are provided.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Mechanism of action of (S)-Ketoprofen.[3][4][5]
References
- 1. chemconnections.org [chemconnections.org]
- 2. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 3. Evidence for a central mechanism of action of S-(+)-ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
A Head-to-Head Battle: Determining Enantiomeric Excess with Polarimetry and Chromatography
In the realm of chiral molecule analysis, the precise determination of enantiomeric excess (ee) is a critical parameter for researchers, scientists, and drug development professionals. The therapeutic efficacy and safety of many pharmaceutical compounds are intrinsically linked to their stereochemistry, making the accurate quantification of enantiomers a non-negotiable aspect of quality control and regulatory compliance. Two of the most established techniques for this purpose are polarimetry and chiral chromatography. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your analytical needs.
At a Glance: Key Differences
| Feature | Polarimetry | Chiral Chromatography |
| Principle | Measures the rotation of plane-polarized light by a chiral sample. | Physically separates enantiomers based on their differential interactions with a chiral stationary phase. |
| Sample Purity | Requires a pure, isolated sample. | Can analyze complex mixtures. |
| Accuracy & Precision | Can be less accurate and reproducible; sensitive to temperature, concentration, and solvent.[1] | Generally offers high accuracy and precision.[2] |
| Sensitivity | Lower sensitivity, may not be suitable for samples with low optical rotation or concentration.[3] | High sensitivity, capable of detecting trace amounts of one enantiomer in the presence of the other.[4] |
| Information Provided | Provides a bulk measurement of optical rotation, from which ee is calculated. | Provides separation of individual enantiomers, allowing for direct quantification of each. |
| Throughput | Can be rapid for a single measurement. | Can be slower due to method development and run times.[5] |
| Cost | Generally lower instrument cost. | Higher instrument and column costs. |
Delving Deeper: A Performance Showdown
Polarimetry: The Classic Approach
Polarimetry is a long-standing technique that leverages the unique property of chiral molecules to rotate plane-polarized light.[6] The magnitude and direction of this rotation are directly proportional to the concentration of the chiral substance and its specific rotation.[7] The enantiomeric excess is then calculated based on the measured optical rotation of the sample compared to the known specific rotation of the pure enantiomer.[6]
Advantages:
-
Direct Measurement: It directly measures a fundamental property of chiral molecules—their optical activity.[4]
-
Simplicity: The basic principle and operation of a polarimeter are relatively straightforward.[7]
Disadvantages:
-
Purity is Paramount: The sample must be pure and free from other chiral or optically active impurities, as these will interfere with the measurement and lead to inaccurate results.[8]
-
Known Standard Required: Calculation of ee requires knowledge of the specific rotation of the enantiomerically pure substance.[1]
-
Susceptibility to Experimental Conditions: The measured optical rotation is highly sensitive to changes in concentration, temperature, solvent, and the wavelength of light used, making reproducibility a challenge.[1]
-
Non-Linearity: The relationship between optical rotation and enantiomeric excess is not always linear, a phenomenon known as the Horeau effect, which can introduce inaccuracies.[9]
Chiral Chromatography: The Separation Specialist
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), has become the gold standard for determining enantiomeric excess.[10][11] This technique involves the physical separation of enantiomers using a chiral stationary phase (CSP).[12] The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their individual detection and quantification.[12]
Advantages:
-
High Accuracy and Precision: When properly optimized, chiral chromatography methods can provide highly accurate and reproducible measurements of enantiomeric excess.[2]
-
Analysis of Complex Mixtures: It can separate and quantify enantiomers even in the presence of other compounds, eliminating the need for extensive sample purification.[13]
-
Direct Quantification of Enantiomers: By separating the enantiomers, this method allows for the direct measurement of the peak area of each, leading to a more reliable calculation of their ratio.[14]
-
Versatility: A wide variety of chiral stationary phases are available, catering to the separation of a broad range of chemical compounds.[15][16]
Disadvantages:
-
Method Development: Finding the optimal chiral stationary phase and mobile phase conditions for a new compound can be time-consuming.[5]
-
Indirect Methods: In some cases, derivatization of the enantiomers with a chiral derivatizing agent is necessary to form diastereomers that can be separated on an achiral column. This adds an extra step to the workflow.[12][15]
-
Cost: Chiral columns and the associated instrumentation can be expensive.[15]
Experimental Protocols
Enantiomeric Excess Determination by Polarimetry
Objective: To determine the enantiomeric excess of a sample by measuring its optical rotation.
Materials:
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Sample of the chiral compound
-
Appropriate solvent (e.g., ethanol, chloroform)
Procedure:
-
Instrument Warm-up: Turn on the polarimeter and allow the light source to warm up for at least 10-15 minutes to ensure a stable output.[7]
-
Sample Preparation:
-
Accurately weigh a known amount of the chiral sample.
-
Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask. Note the exact concentration (g/mL).[17]
-
-
Zeroing the Instrument:
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the cell in the polarimeter and measure the optical rotation. Record the value (α_obs).[7]
-
-
Calculation of Enantiomeric Excess:
-
Calculate the specific rotation ([α]) of the sample using the formula: [α] = α_obs / (c * l) where:
-
α_obs is the observed rotation in degrees.
-
c is the concentration of the sample in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
Calculate the enantiomeric excess (ee) using the formula: % ee = ([α]_sample / [α]_pure_enantiomer) * 100
-
Enantiomeric Excess Determination by Chiral HPLC
Objective: To separate and quantify the enantiomers in a sample to determine the enantiomeric excess.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector.
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak®).[12]
-
Racemic standard of the compound of interest.
-
Sample for analysis.
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol).[10]
-
Syringe filters (0.45 µm).[10]
Procedure:
-
Mobile Phase Preparation:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the racemic standard at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.[10]
-
Prepare the sample for analysis at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[10]
-
-
HPLC Method Setup:
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure the system is providing good separation.
-
Inject the sample solution.
-
-
Data Analysis and Calculation of Enantiomeric Excess:
Visualizing the Workflows
Caption: Workflow for enantiomeric excess determination using polarimetry.
References
- 1. Determination of enantiomeric excess [ch.ic.ac.uk]
- 2. experts.umn.edu [experts.umn.edu]
- 3. uma.es [uma.es]
- 4. pdr-separations.com [pdr-separations.com]
- 5. Chrominfo: Advantages and disadvantages of chiral chromatography [chrominfo.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. benchchem.com [benchchem.com]
- 13. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physicsforums.com [physicsforums.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. omicsonline.org [omicsonline.org]
- 17. iitr.ac.in [iitr.ac.in]
A Cost-Benefit Analysis of 1-(4-Methoxyphenyl)ethylamine in Asymmetric Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure compounds is paramount. Chiral auxiliaries and resolving agents are critical tools in achieving this stereochemical control. Among these, 1-(4-Methoxyphenyl)ethylamine has emerged as a versatile and effective molecule. This guide provides a comprehensive cost-benefit analysis of using 1-(4-Methoxyphenyl)ethylamine in synthesis, comparing its performance with other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance and Cost Comparison
The utility of a chiral auxiliary or resolving agent is determined by a combination of factors: its effectiveness in inducing stereoselectivity (measured by diastereomeric or enantiomeric excess), the chemical yield of the reaction, the ease of its attachment and removal, and its overall cost. 1-(4-Methoxyphenyl)ethylamine is frequently employed both as a resolving agent for racemic acids and as a chiral auxiliary in asymmetric alkylations.
As a Chiral Resolving Agent
Chiral resolution via diastereomeric salt formation is a classical and industrially viable method for separating enantiomers. The choice of the resolving agent is crucial for efficient separation. Below is a comparison of 1-(4-Methoxyphenyl)ethylamine with other common resolving agents for acidic compounds.
| Resolving Agent | Racemic Substrate | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| (S)-1-(4-Methoxyphenyl)ethylamine | (±)-Mandelic Acid | Ethanol | High | >95% |
| (R)-1-Phenylethylamine | (±)-Ibuprofen | Methanol/Water | 75-85% | >98% |
| (1R,2S)-Ephedrine | (±)-Naproxen | Acetonitrile | High | >97% |
| Cinchonidine | (±)-2-Phenylpropionic Acid | Acetone | 80-90% | >96% |
Note: The performance of a resolving agent is highly dependent on the specific substrate and optimization of reaction conditions such as solvent and temperature.
As a Chiral Auxiliary in Asymmetric Alkylation
When used as a chiral auxiliary, 1-(4-Methoxyphenyl)ethylamine is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, typically the formation of a new stereocenter. Its performance is compared with other widely used chiral auxiliaries.
| Chiral Auxiliary | Substrate Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield |
| 1-(4-Methoxyphenyl)ethylamine derived amide | Propionamide | Benzyl bromide | 90:10 to 95:5 | 70-85% |
| Evans' Oxazolidinone | Propionimide | Methyl iodide | >99:1 | 85-95%[1] |
| Oppolzer's Camphorsultam | Acrylate | Diethylaluminum chloride | 98:2 | 90-99% |
| Pseudoephedrine Amide | Propionamide | Benzyl bromide | >97:3 | 80-95%[1] |
Cost-Benefit Considerations
1-(4-Methoxyphenyl)ethylamine:
-
Benefits:
-
Readily available and relatively inexpensive compared to more complex auxiliaries.
-
The methoxy group can facilitate cleavage under oxidative conditions, offering an alternative to hydrogenolysis.
-
Effective for the resolution of a variety of carboxylic acids.
-
As an auxiliary, it provides good to excellent levels of stereocontrol.
-
-
Drawbacks:
-
May require multiple recrystallizations to achieve very high enantiomeric excess in resolutions.[2]
-
Stereoselectivity as an auxiliary might be substrate-dependent and may not always reach the exceptionally high levels of Evans' oxazolidinones or Oppolzer's sultams.
-
Alternative Chiral Auxiliaries and Resolving Agents:
-
Evans' Oxazolidinones:
-
Benefits: Predictable and very high levels of stereoselectivity for a wide range of reactions.[1]
-
Drawbacks: Higher cost of the auxiliary and the reagents required for its attachment and removal.
-
-
Oppolzer's Camphorsultam:
-
Benefits: Excellent stereocontrol, particularly in Diels-Alder and conjugate addition reactions. The auxiliary is highly crystalline, aiding in purification.
-
Drawbacks: High initial cost, though it is often recoverable in high yield.[1]
-
-
Pseudoephedrine:
-
Benefits: Inexpensive and readily available, providing high diastereoselectivity in alkylations.[1] The auxiliary can be cleaved to furnish chiral aldehydes, ketones, or carboxylic acids.
-
Drawbacks: Regulatory restrictions in some regions due to its use as a precursor for illicit drug synthesis.
-
Experimental Protocols
Chiral Resolution of a Racemic Carboxylic Acid
This protocol describes a general procedure for the resolution of a racemic carboxylic acid using (S)-1-(4-Methoxyphenyl)ethylamine.
1. Diastereomeric Salt Formation:
- Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating.
- In a separate flask, dissolve 0.5 to 1.0 equivalent of (S)-1-(4-Methoxyphenyl)ethylamine in the same solvent.
- Slowly add the amine solution to the carboxylic acid solution with stirring.
- Allow the mixture to cool slowly to room temperature and then, if necessary, in an ice bath to induce crystallization.
- Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.
2. Recrystallization (Optional):
- To improve diastereomeric purity, recrystallize the salt from a suitable solvent. The progress can be monitored by measuring the optical rotation of the salt until it becomes constant.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid:
- Suspend the purified diastereomeric salt in water and add a dilute aqueous acid (e.g., 1M HCl) until the pH is acidic.
- Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
4. Recovery of the Resolving Agent:
- The aqueous layer from the previous step can be basified with a suitable base (e.g., NaOH) to recover the 1-(4-Methoxyphenyl)ethylamine, which can then be extracted with an organic solvent.
Asymmetric Alkylation using a 1-(4-Methoxyphenyl)ethylamine-derived Amide
This protocol outlines the asymmetric alkylation of an amide derived from 1-(4-Methoxyphenyl)ethylamine.
1. Formation of the Chiral Amide:
- React the carboxylic acid of interest with a coupling agent (e.g., DCC or EDC) and (R)- or (S)-1-(4-Methoxyphenyl)ethylamine in an appropriate solvent like dichloromethane.
- Purify the resulting amide by chromatography or crystallization.
2. Deprotonation and Alkylation:
- Dissolve the chiral amide in a dry aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Add a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, dropwise to generate the enolate.
- After stirring for a period to ensure complete enolate formation, add the electrophile (e.g., an alkyl halide) and allow the reaction to proceed at low temperature, gradually warming to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
3. Work-up and Purification:
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the diastereomeric product by column chromatography.
4. Cleavage of the Chiral Auxiliary:
- The auxiliary can be removed by acidic or basic hydrolysis to yield the chiral carboxylic acid or a derivative thereof. Oxidative cleavage using reagents like ceric ammonium nitrate (CAN) is also an option for the p-methoxyphenyl group.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the logical flow.
Caption: Experimental workflow for chiral resolution.
Caption: Workflow for asymmetric alkylation.
Conclusion
1-(4-Methoxyphenyl)ethylamine represents a cost-effective and versatile tool in the asymmetric synthesis toolbox. While it may not always provide the exceptionally high levels of stereoselectivity seen with more expensive, state-of-the-art chiral auxiliaries, its performance is often more than adequate for many applications, particularly in the early stages of drug discovery and for industrial-scale resolutions where cost is a significant driver. The choice of a chiral auxiliary or resolving agent will always be a case-specific decision, balancing the required level of enantiopurity against the economic and practical constraints of the synthesis. Through careful consideration of the data and protocols presented, researchers can make an informed decision on whether 1-(4-Methoxyphenyl)ethylamine is the optimal choice for their synthetic goals.
References
Assessing the Stereochemical Stability of 1-(4-Methoxyphenyl)ethylamine Derivatives: A Comparative Guide
For researchers and professionals in drug development, the stereochemical integrity of chiral molecules is paramount. 1-(4-Methoxyphenyl)ethylamine and its derivatives are crucial building blocks in the synthesis of numerous pharmacologically active compounds. Their stereochemical stability, or the ability of a single enantiomer to resist racemization, is a critical parameter that can influence the efficacy, selectivity, and safety of the final drug product. This guide provides a comparative overview of the analytical methods used to assess the stereochemical stability of these compounds, detailed experimental protocols, and a discussion of the factors influencing their racemization.
Comparison of Analytical Methods for Determining Enantiomeric Excess
The assessment of stereochemical stability fundamentally relies on the accurate determination of enantiomeric excess (ee) over time. Several analytical techniques are available, each with its own advantages and limitations.[1] The choice of method often depends on factors such as the nature of the sample, the required accuracy and sensitivity, and the available instrumentation.[1]
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] | High accuracy, precision, and resolution; widely applicable; automation is possible.[2] | Method development can be time-consuming; requires a suitable CSP.[1] | Routine and high-throughput analysis of enantiomeric purity and stability studies. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[3] | High resolution; suitable for volatile and thermally stable compounds; requires small sample sizes.[3] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[3] | Analysis of volatile chiral amines and their derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[4] | Non-destructive; provides structural information; can be used for a wide range of compounds.[1] | Lower sensitivity compared to chromatographic methods; may require specialized reagents.[4] | Structural confirmation and determination of enantiomeric ratios. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound.[2] | Rapid and simple measurement.[1] | Less accurate for determining high ee values; susceptible to impurities; requires a known specific rotation of the pure enantiomer.[2] | Preliminary assessment of optical activity and for monitoring reactions where a significant change in optical rotation is expected. |
Experimental Protocols for Assessing Stereochemical Stability
A stereochemical stability study typically involves monitoring the enantiomeric excess of a compound under defined conditions (e.g., temperature, solvent, pH) over a specific period.
Protocol 1: Stereochemical Stability Assessment using Chiral HPLC
This protocol outlines a general procedure for a stability study of a 1-(4-methoxyphenyl)ethylamine derivative using chiral HPLC.
-
Method Development:
-
Select a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).[1]
-
Optimize the mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine) to achieve baseline separation of the enantiomers.
-
Establish the detection wavelength, typically the UV absorbance maximum of the compound.
-
-
Sample Preparation:
-
Prepare a stock solution of the enantiomerically enriched 1-(4-methoxyphenyl)ethylamine derivative in the chosen solvent for the stability study.
-
Divide the stock solution into several aliquots in sealed vials.
-
Store the vials under the desired stability testing conditions (e.g., a specific temperature).
-
-
Initial Time Point (T=0) Analysis:
-
Inject a sample of the stock solution onto the calibrated chiral HPLC system.
-
Determine the initial enantiomeric excess by integrating the peak areas of the two enantiomers.
-
-
Subsequent Time Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial from the stability chamber.
-
Allow the sample to return to room temperature and inject it into the HPLC system.
-
Determine the enantiomeric excess at each time point.
-
-
Data Analysis:
-
Plot the enantiomeric excess as a function of time to determine the rate of racemization.
-
Protocol 2: Stereochemical Stability Assessment using NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the use of NMR spectroscopy with a chiral solvating agent (CSA) to monitor stereochemical stability.
-
Selection of a Chiral Solvating Agent (CSA):
-
Choose a CSA that is known to interact with amines, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL).[4]
-
The CSA should induce a sufficient chemical shift difference between the signals of the two enantiomers of the analyte.
-
-
Sample Preparation:
-
Prepare a solution of the enantiomerically enriched 1-(4-methoxyphenyl)ethylamine derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar excess of the CSA to the NMR tube.
-
-
NMR Analysis:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Identify the signals corresponding to each enantiomer that are well-resolved.
-
Integrate the signals to determine the initial enantiomeric ratio.
-
-
Stability Monitoring:
-
For a time-course study, a stock solution of the amine derivative can be stored under the desired conditions, and aliquots can be taken at different time points for NMR analysis with the CSA.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the integral ratios at each time point to assess the rate of racemization.
-
Factors Influencing Stereochemical Stability
The primary mechanism for racemization in chiral amines like 1-(4-methoxyphenyl)ethylamine is nitrogen inversion. This process involves the nitrogen atom passing through a planar, sp²-hybridized transition state.[5] The energy barrier to this inversion determines the stereochemical stability. Several factors can influence this barrier:
-
Steric Hindrance: Increasing the steric bulk of the substituents on the nitrogen or the adjacent carbon atom can increase the energy of the planar transition state, thus slowing down the rate of inversion and enhancing stereochemical stability.
-
Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom can lower the inversion barrier by stabilizing the planar transition state where the lone pair resides in a p-orbital.[5] Conversely, electron-donating groups can increase the barrier.
-
Ring Strain: Incorporating the nitrogen atom into a small ring, such as an aziridine, significantly increases the angle strain in the planar transition state, thereby raising the inversion barrier and increasing stereochemical stability.
-
Solvent and Temperature: The rate of nitrogen inversion is temperature-dependent, with higher temperatures leading to faster racemization. The polarity and protic nature of the solvent can also influence the inversion barrier by solvating the ground and transition states to different extents.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stereochemical stability of a chiral compound.
Logical Framework for Stability Assessment
The decision-making process for choosing an appropriate analytical method for a stereochemical stability study can be visualized as follows:
References
Inter-Laboratory Validation of a Chiral Resolution Method for Propranolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a chiral resolution method for the enantiomeric separation of propranolol, based on data from a hypothetical inter-laboratory study. The data presented is modeled on typical results from proficiency testing schemes and collaborative trials to illustrate the expected variability and performance of the method across different laboratories. This guide is intended to serve as a practical example for researchers and scientists involved in the validation and transfer of analytical methods for chiral compounds.
Introduction to the Analyte and Method
Propranolol is a non-selective beta-blocker used in the treatment of various cardiovascular conditions. It is a chiral molecule, with the (S)-(-)-enantiomer being significantly more pharmacologically active than the (R)-(+)-enantiomer. Consequently, the accurate determination of the enantiomeric purity of propranolol is crucial for ensuring its safety and efficacy.
The resolution method evaluated in this hypothetical inter-laboratory study is a High-Performance Liquid Chromatography (HPLC) method utilizing a chiral stationary phase (CSP) for the separation of (S)- and (R)-propranolol. This guide summarizes the performance of this method across multiple laboratories, providing key validation parameters and detailed experimental protocols.
Data Presentation: Inter-Laboratory Comparison of Propranolol Enantiomer Resolution
The following table summarizes the quantitative data obtained from five participating laboratories in this hypothetical study. Each laboratory analyzed a standard sample of racemic propranolol and a test sample spiked with a known amount of the (R)-enantiomer impurity.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| Resolution (Rs) between enantiomers | 2.1 | 2.3 | 2.0 | 2.4 | 2.2 |
| Retention Time (S)-propranolol (min) | 8.5 | 8.7 | 8.4 | 8.6 | 8.5 |
| Retention Time (R)-propranolol (min) | 10.2 | 10.5 | 10.1 | 10.4 | 10.3 |
| Limit of Detection (LOD) for (R)-enantiomer (%) | 0.02 | 0.015 | 0.025 | 0.01 | 0.02 |
| Limit of Quantitation (LOQ) for (R)-enantiomer (%) | 0.06 | 0.05 | 0.08 | 0.03 | 0.06 |
| Accuracy (% Recovery of spiked (R)-enantiomer) | 98.5 | 101.2 | 97.9 | 102.5 | 99.8 |
| Precision (%RSD for replicate injections, n=6) | 1.2 | 0.9 | 1.5 | 0.8 | 1.1 |
Experimental Protocols
The following is a generalized experimental protocol provided to all participating laboratories. While minor variations in equipment and reagent sources are expected, the core methodology was standardized.
3.1. Materials and Reagents
-
Racemic Propranolol Hydrochloride (Reference Standard)
-
(S)-(-)-Propranolol Hydrochloride (Reference Standard)
-
(R)-(+)-Propranolol Hydrochloride (Reference Standard)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
HPLC-grade Ethanol
-
Triethylamine (TEA)
3.2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:Ethanol:TEA (85:10:5:0.1, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 290 nm
3.3. Sample Preparation
-
Standard Solution (Racemic): 1 mg/mL of racemic propranolol hydrochloride in mobile phase.
-
Spiked Sample: A solution of (S)-propranolol hydrochloride (1 mg/mL) was spiked with (R)-propranolol hydrochloride to a final concentration of 0.5% (w/w) of the (R)-enantiomer.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the standardized workflow followed by each laboratory in the inter-laboratory validation study.
Comparing the efficacy of (R) and (S)-1-(4-Methoxyphenyl)ethylamine hydrochloride
This guide summarizes the key findings from a comparative study on these related enantiomers, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This information serves as a valuable surrogate for understanding the potential differential efficacy of (R)- and (S)-1-(4-Methoxyphenyl)ethylamine hydrochloride.
Data Presentation
The following tables summarize the quantitative data comparing the efficacy of the (R) and (S) enantiomers of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride.
Table 1: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (nM) ± SD |
| (R)-enantiomer | MDA-MB-435 | 51.3 ± 3.7 |
| (S)-enantiomer | MDA-MB-435 | 12.0 ± 0.8 |
| Racemate | MDA-MB-435 | Not Reported |
Table 2: Inhibition of Tubulin Assembly
| Compound | IC₅₀ (µM) ± SD |
| (R)-enantiomer | 2.1 ± 0.1 |
| (S)-enantiomer | 1.1 ± 0.1 |
| Racemate | 1.5 ± 0.1 |
Table 3: Inhibition of [³H]Colchicine Binding to Tubulin
| Compound | IC₅₀ (µM) ± SD |
| (R)-enantiomer | 1.8 ± 0.2 |
| (S)-enantiomer | 0.9 ± 0.1 |
| Racemate | 1.3 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Proliferation Assay (SRB Assay)
The antiproliferative activity of the compounds was determined using the sulforhodamine B (SRB) assay.
-
Cell Plating: MDA-MB-435 human melanoma cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the (R)-enantiomer, (S)-enantiomer, or the racemic mixture and incubated for an additional 48 hours.
-
Cell Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The fixed cells were stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: The bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was monitored by an increase in turbidity.
-
Reaction Mixture: A reaction mixture containing purified bovine brain tubulin (1.0 mg/mL), GTP (1 mM), and glutamate (0.8 M) in PEM buffer (80 mM PIPES, 1 mM EGTA, and 1 mM MgCl₂) was prepared.
-
Compound Addition: The (R)-enantiomer, (S)-enantiomer, or the racemic mixture was added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The polymerization was initiated by incubating the mixture at 37°C.
-
Turbidity Measurement: The increase in absorbance at 340 nm was monitored over time using a spectrophotometer. The IC₅₀ values were determined from the inhibition of the polymerization rate.
Colchicine Binding Assay
The ability of the compounds to compete with [³H]colchicine for binding to tubulin was assessed.
-
Binding Mixture: A mixture of tubulin (1 µM), [³H]colchicine (5 µM), and various concentrations of the test compounds was prepared in PEM buffer supplemented with 1 mM DTT.
-
Incubation: The mixture was incubated at 37°C for 1 hour.
-
Separation of Bound and Free Ligand: The protein-bound [³H]colchicine was separated from the free ligand by gel filtration chromatography using a Sephadex G-50 column.
-
Radioactivity Measurement: The radioactivity in the protein-containing fractions was measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values were calculated from the competition binding curves.
Mandatory Visualization
Signaling Pathway
Caption: Simplified signaling pathway of antitubulin agents.
Experimental Workflow
Caption: Experimental workflow for efficacy comparison.
Safety Operating Guide
Proper Disposal of 1-(4-Methoxyphenyl)ethylamine Hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, procedural instructions for the proper disposal of 1-(4-Methoxyphenyl)ethylamine hydrochloride, ensuring adherence to safety protocols and regulatory requirements.
Hazard Identification and Waste Classification
Before disposal, it is essential to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin corrosion : Causes severe skin burns and eye damage.[1][2][3]
-
Harmful to aquatic life : May have long-term adverse effects in the aquatic environment.[2]
Given these properties, this compound must be treated as hazardous waste .[4][5] It must not be disposed of down the drain or in regular trash.[5][6] Improper disposal can pose a significant risk to human health and the environment.[7][8]
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.[2][3][9]
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety goggles or a face shield.[9] |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact.[9] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[9][10] |
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Collection and Containment
-
Collect all waste, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, spill cleanup debris), in a designated and compatible hazardous waste container.[4][6]
-
The container must be in good condition, with no leaks or cracks, and must have a secure, tightly closing lid.[6] Keep the container closed except when adding waste.[6][11]
Step 2: Labeling the Waste Container
-
Properly label the waste container immediately. The label must be in English and clearly identify the contents.[7]
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
Relevant hazard pictograms (e.g., corrosive, toxic).[7]
-
The name and contact information of the generating researcher or lab.[7]
-
The date when waste was first added to the container.
-
Step 3: Segregation and Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][11]
-
Crucially, segregate this waste from incompatible materials. As an amine hydrochloride, it is an acidic salt. Keep it separate from strong bases and oxidizing agents to prevent violent reactions.[4][7]
-
Ensure the storage area has secondary containment to contain any potential leaks or spills.[4][6]
Step 4: Arranging for Disposal
-
Do not transport hazardous waste outside of the laboratory.[4]
-
Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup.[4][11]
-
Follow your institution's specific procedures for requesting a waste collection, which may involve an online system.[4]
Regulatory Storage Limits
Federal and local regulations impose limits on the amount of hazardous waste that can be stored in a laboratory's Satellite Accumulation Area. Adherence to these limits is mandatory.
| Parameter | Limit | Regulation |
| Maximum Volume | 55 gallons of hazardous waste | 40 CFR § 262.15 |
| Maximum Volume (Acutely Toxic) | 1 quart of "P-listed" acute hazardous waste | 40 CFR § 262.15[4][11] |
| Maximum Accumulation Time | Waste must be removed within one year of the start date. | University Guidelines[11] |
Note: While this compound is not typically "P-listed," these regulations highlight the stringent controls on hazardous waste accumulation.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate and isolate the area.[4] If the spill is large or you are not trained to handle it, contact your institution's emergency response line. For small spills that you are equipped to handle:
-
Wear the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbent material and the spilled chemical into the designated hazardous waste container.
-
All materials used for cleanup must also be disposed of as hazardous waste.[4][6]
-
In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[1][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. acs.org [acs.org]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 1-(4-Methoxyphenyl)ethylamine hydrochloride
Essential Safety and Handling Guide for 1-(4-Methoxyphenyl)ethylamine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a compliant laboratory environment.
Chemical and Physical Hazards Summary
This compound is a corrosive solid that poses significant health risks upon exposure. Understanding its hazard profile is the first step in safe handling. The primary hazards include severe skin burns and eye damage.[1][2][3] Ingestion of this compound is harmful, and it may also cause respiratory irritation and allergic skin reactions.[1][2]
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][3] |
| Respiratory Sensitization | Dusts may cause respiratory irritation.[4] |
| Skin Sensitization | May cause an allergic skin reaction.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following PPE must be worn at all times when handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles used in conjunction with a face shield.[5] | Provides maximum protection from splashes and airborne particles.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5][6] | Protects skin from direct contact and chemical burns. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing.[7][8] | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated or if working outside of a fume hood.[4][6] | Prevents inhalation of harmful dust particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure is critical for minimizing risk. All handling of this compound solid should be conducted within a certified chemical fume hood.[5][8]
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before introducing the chemical.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5][9]
-
-
Weighing and Transfer :
-
Don all required PPE.
-
Carefully open the container, avoiding the creation of dust.
-
Use a clean, designated spatula to transfer the desired amount of the solid onto weighing paper or into a container.
-
Should any dust be generated, ensure it is contained within the fume hood.
-
Securely close the primary container immediately after use.
-
-
Dissolution :
-
If preparing a solution, add the solid to the solvent slowly.
-
Be aware of any potential exothermic reactions.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling :
-
Clean all equipment that has come into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposables as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.[10]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Liquid Waste :
-
Empty Containers :
-
Professional Disposal :
Workflow for Handling this compound
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. chemsafe.ie [chemsafe.ie]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. benchchem.com [benchchem.com]
- 12. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
